5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
Description
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-5-1-2-7(11)6(3-5)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPJNRNMMDWCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
Executive Summary
The compound 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (CAS: 886497-17-2) is a highly specialized, versatile small-molecule scaffold widely utilized in medicinal chemistry and drug discovery[1]. Structurally related to established neurotherapeutics like lamotrigine, this molecule features a 1,2,4-triazine core coupled with a lipophilic 2,5-dichlorophenyl moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural activity relationship (SAR) potential, and a self-validating synthetic protocol designed for high-yield isolation in research settings.
Physicochemical Profiling & Molecular Identification
Understanding the baseline physicochemical properties of a scaffold is critical for predicting its pharmacokinetic (PK) behavior, solubility, and target-binding affinity. The 1,2,4-triazine ring provides a rigid, planar system with significant hydrogen-bonding capacity, while the di-halogenated phenyl ring drives lipophilicity.
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine |
| CAS Number | 886497-17-2[2] |
| Molecular Formula | C9H6Cl2N4[3] |
| Molecular Weight | 241.08 g/mol [3] |
| MDL Number | MFCD06739753[2][3] |
| SMILES | NC1=NC(C2=CC(Cl)=CC=C2Cl)=CN=N1 |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 4 (Triazine Nitrogens) |
Structural Analysis and Mechanistic Insights (SAR)
As an application scientist designing CNS-active agents or kinase inhibitors, the selection of the 5-substituted triazine over the 6-substituted isomer is a deliberate mechanistic choice.
Electronic and Steric Causality
The 1,2,4-triazine core acts as a bioisostere for pyrimidines but possesses a unique dipole moment due to the contiguous N1-N2 bond. By placing the 2,5-dichlorophenyl group at the C5 position rather than the C6 position, the dihedral angle between the phenyl and triazine rings is severely restricted. The steric clash between the ortho-chlorine on the phenyl ring and the N4 atom of the triazine forces the phenyl ring out of the triazine plane.
This orthogonal conformation is highly advantageous: it prevents flat, non-specific intercalation into off-target proteins and creates a distinct 3D pharmacophore that perfectly slots into the hydrophobic, state-dependent binding pockets of voltage-gated sodium channels (VGSCs)[1].
Table 2: Structural Comparison with Lamotrigine
| Feature | 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine | Lamotrigine (Standard) |
| CAS Number | 886497-17-2 | 84057-84-1 |
| Aryl Substitution | C5 Position | C6 Position |
| Amine Substitution | Monosubstituted (C3) | Disubstituted (C3, C5) |
| Aryl Halogens | 2,5-Dichloro | 2,3-Dichloro |
| Molecular Weight | 241.08 g/mol | 256.09 g/mol |
Experimental Protocol: Regioselective Synthesis
Traditional condensation reactions between alpha-keto glyoxals and aminoguanidine often yield inseparable mixtures of 5- and 6-substituted triazine regioisomers. To ensure absolute scientific integrity and structural fidelity, the following protocol utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling approach.
Self-Validating Synthetic Workflow
Rationale: Coupling 5-bromo-1,2,4-triazin-3-amine with 2,5-dichlorophenylboronic acid guarantees exclusive C5-substitution. The biphasic solvent system (Dioxane/H2O) is chosen because it simultaneously dissolves the organic precursors and the inorganic base, driving the transmetalation step of the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 5-bromo-1,2,4-triazin-3-amine (1.0 eq) and 2,5-dichlorophenylboronic acid (1.2 eq).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Causality: Pd(dppf)Cl₂ is selected because its large bite angle suppresses unwanted homocoupling of the boronic acid.
-
Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v). Degassing is critical to prevent the oxidative deactivation of the Pd(0) active species.
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 12 hours.
-
Validation Checkpoint (In-Process): Before proceeding to workup, draw a 10 µL aliquot, dilute in 1 mL MeCN, and inject into LC-MS. The reaction is self-validated as complete only when the starting material peak is <5% and the product peak (m/z [M+H]⁺ = 241.0) is dominant.
-
Workup & Isolation: Cool to room temperature, extract with EtOAc (3x), wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash chromatography (DCM:MeOH 95:5 gradient).
-
Final Characterization: Confirm regiochemistry via ¹H NMR. The absolute proof of success is the presence of a sharp singlet at ~8.8 ppm, corresponding to the isolated C6 proton of the triazine ring.
Figure 1: Synthetic workflow of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine via Suzuki coupling.
Pharmacodynamic Implications & Signaling Pathways
Because of its structural homology to known anticonvulsants, 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine serves as a high-value precursor for neuropharmacological research. The primary mechanism of action for this class of compounds involves the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs), specifically the Nav1.1 and Nav1.2 isoforms.
By binding preferentially to the inactive state of the sodium channel, the triazine core stabilizes the channel in a closed conformation. This directly attenuates high-frequency repetitive neuronal firing without disrupting normal baseline action potentials—a critical feature for minimizing neurotoxic side effects.
Figure 2: Proposed neuropharmacological mechanism of action via VGSC state-dependent blockade.
Conclusion
The compound 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (CAS: 886497-17-2) represents a highly tunable, robust building block in modern medicinal chemistry[1][2]. Its unique C5-aryl substitution pattern enforces a specific 3D geometry that is highly desirable for targeting complex transmembrane proteins. By employing rigorous, self-validating synthetic protocols like Suzuki-Miyaura coupling, researchers can reliably isolate this scaffold to drive next-generation drug discovery pipelines.
References
Sources
In Vitro Mechanism of Action of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine: A Technical Guide
Abstract
This technical guide outlines a comprehensive strategy for elucidating the in vitro mechanism of action of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, a novel small molecule with therapeutic potential. While specific data on this compound is emerging, its structural features, particularly the 3-amino-1,2,4-triazine scaffold, strongly suggest activity as a kinase inhibitor.[1][2][3] This document provides a hypothesis-driven framework for researchers, detailing a logical, multi-step experimental cascade to identify its molecular target, validate target engagement in a cellular context, and characterize its downstream biological effects. Protocols are provided with an emphasis on causality and robust, self-validating experimental design, empowering drug development professionals to rigorously assess the compound's mechanism.
Introduction and Putative Mechanism
The 1,2,4-triazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its role in the development of potent inhibitors of various protein kinases.[1][4] These enzymes are critical regulators of cellular signaling, and their dysregulation is a frequent driver of diseases like cancer.[1][5] Compounds based on this scaffold often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block downstream signal transduction.[6]
Given the structure of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, we hypothesize that it functions as a Type I kinase inhibitor . Specifically, the dichlorophenyl moiety suggests a potential interaction with the c-Met receptor tyrosine kinase, a target for which many dichlorophenyl-substituted heterocyclic inhibitors have been developed.[7][8]
The c-Met pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), drives a range of oncogenic processes including proliferation, survival, migration, and invasion.[9][10][11] Dysregulated c-Met signaling is implicated in numerous human cancers, making it a compelling therapeutic target.[12][13] Our central hypothesis is that the compound directly binds to and inhibits the kinase activity of c-Met, thereby blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[11][13][14]
The following sections detail the experimental workflow designed to systematically test this hypothesis.
Experimental Cascade for Mechanism of Action Elucidation
A logical progression of experiments is essential to build a compelling case for a specific mechanism of action. We propose a four-stage cascade:
-
Biochemical Target Identification: Broadly screen the compound against a panel of kinases to identify primary targets.
-
Cellular Target Engagement: Confirm that the compound interacts with its putative target within an intact cellular environment.
-
Functional Cellular Assays: Determine the effect of target inhibition on cancer cell viability and proliferation.
-
Downstream Pathway Analysis: Verify that the compound modulates the specific signaling pathways controlled by the target kinase.
Below is a visual representation of this investigative workflow.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Stage 3: Functional Cellular Assays
Rationale: After confirming the compound hits its target in cells, the next step is to determine if this engagement leads to a functional consequence. For a hypothesized anti-cancer agent, the most fundamental readout is an effect on cell viability or proliferation.
Protocol 3: Cell Viability (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. [15]Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. [15][16]
-
Cell Seeding:
-
Seed cells (e.g., MKN-45) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine.
-
Treat the cells with the compound dilutions and incubate for a relevant period (e.g., 72 hours). Include vehicle-only (DMSO) and no-cell (media only) controls.
-
-
Assay Development:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well. [17][18] * Incubate the plate at 37°C for 2-4 hours. [18] * If using MTT, add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [15][16]MTS produces a soluble product and does not require this step. [16]
-
-
Data Acquisition and Analysis:
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS). [15][17] * Subtract the background (media only) absorbance.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the log of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Expected Data:
A potent inhibitor of a critical survival kinase should induce a dose-dependent decrease in cell viability. Comparing the GI50 in a c-Met-dependent cell line versus a c-Met-independent line can provide initial evidence for on-target activity.
| Cell Line | c-Met Status | GI50 (µM) for Cpd-X |
| MKN-45 | Amplified | 0.05 |
| A549 | Low Expression | >10 |
Stage 4: Downstream Pathway Analysis
Rationale: The final and most definitive step is to demonstrate that the compound inhibits the specific signaling events downstream of the target kinase. For c-Met, this involves measuring the phosphorylation status of c-Met itself (autophosphorylation) and key downstream nodes like AKT and ERK. [11] Protocol 4: Western Blot for Phospho-Protein Levels
-
Cell Treatment and Lysis:
-
Seed cells (e.g., MKN-45) and starve them of serum overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine for 1-2 hours.
-
Stimulate the pathway by adding HGF (the c-Met ligand) for 15-30 minutes. Include an unstimulated control.
-
Immediately lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states. [19]
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate.
-
Prepare samples with Laemmli buffer and denature by heating. [19] * Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with Tween-20). BSA is preferred over milk for phospho-antibodies to reduce background. * Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK. [20] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results:
In HGF-stimulated cells, a successful experiment will show that the compound dose-dependently reduces the phosphorylation of c-Met, AKT, and ERK, without affecting the total levels of these proteins. This provides strong evidence that the compound inhibits the c-Met signaling pathway as hypothesized.
Caption: Hypothesized c-Met signaling pathway inhibition.
Conclusion and Future Directions
This guide presents a rigorous, hypothesis-driven framework for elucidating the in vitro mechanism of action of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine. By systematically progressing through biochemical identification, cellular target engagement, functional assays, and downstream pathway analysis, researchers can build a robust data package to confirm (or refute) the hypothesis that this compound functions as a c-Met kinase inhibitor.
Positive results from this cascade would provide a strong rationale for advancing the compound into more complex in vitro models (e.g., 3D spheroids, co-culture systems) and subsequently into in vivo efficacy and pharmacokinetic studies. The combination of these validated in vitro protocols provides a clear and efficient path for advancing novel chemical entities in the drug discovery pipeline.
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Appleton, E. L., & Gherardi, E. (2011). An overview of the c-MET signaling pathway. Clinical and Translational Oncology, 13(11), 773-781. [Link]
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Christensen, J. G., Burrows, J., & Salgia, R. (2005). Targeting the c-Met Signaling Pathway in Cancer. Cancer Letters, 225(1), 1-26. [Link]
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Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2601. [Link]
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AbbVie. (n.d.). c-MET Protein. AbbVie Science. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. [Link]
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Patsnap. (2024, June 21). What are c-Met inhibitors and how do they work? Synapse. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Singh, S., et al. (2021). Pyrrolo[2,1-f]t[9][15][16]riazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1869. [Link]
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Clavarezza, M., et al. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. International Journal of Molecular Sciences, 26(9), 4875. [Link]
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Zhang, C., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e110051. [Link]
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Wikipedia. (n.d.). c-Met inhibitor. [Link]
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Salgia, R. (2013). c-Met inhibitors. Journal of Clinical Oncology, 31(12_suppl), 2509-2509. [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
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Unknown. (n.d.). Protocol for Invitro Kinase Assay. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 15-31. [Link]
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Armstrong, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-7. [Link]
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EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
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D'Arienzo, V., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 250, 115202. [Link]
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D'Arienzo, V., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]
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Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
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Su, S. P., et al. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Scientific Reports, 6, 36544. [Link]
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Hennequin, L. F., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[9][15][16]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608. [Link]
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Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2026. [Link]
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ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[9][15][16]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]
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Structural and Molecular Characterization of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine: A Technical Guide
Executive Summary and Molecular Identity
The compound 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (CAS: 886497-17-2) is a highly specialized heterocyclic derivative belonging to the 1,2,4-triazine class. Structurally homologous to widely studied anticonvulsants like lamotrigine, this molecule features an amine group at the C3 position and a sterically demanding 2,5-dichlorophenyl ring at the C5 position[1].
Understanding the precise molecular weight (MW) and crystal packing behavior of such triazine derivatives is critical for pharmaceutical formulation, as supramolecular interactions directly dictate solubility, bioavailability, and solid-state stability. This guide provides a comprehensive framework for the structural validation and crystallographic profiling of this specific isomer.
Molecular Weight and Mass Spectrometry Profiling
The exact molecular weight and isotopic signature of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine are governed by its chemical formula, C9H6Cl2N4 .
Due to the presence of two chlorine atoms, the molecule exhibits a highly diagnostic isotopic distribution. Chlorine naturally occurs as ^35^Cl (75%) and ^37^Cl (25%). Consequently, high-resolution mass spectrometry (HRMS) will yield a characteristic isotopic cluster at an approximate ratio of 9:6:1 for the M, M+2, and M+4 peaks, respectively. This isotopic fingerprint serves as an intrinsic validation metric during analytical screening.
Quantitative Molecular Data
The following table summarizes the key quantitative metrics required for analytical validation:
| Property | Value | Causality / Significance |
| Chemical Formula | C | Defines the exact atomic composition[1]. |
| Average Molecular Weight | 241.08 g/mol | Used for standard molarity calculations in bulk formulations[1]. |
| Monoisotopic Mass (Exact) | 239.9969 Da | The exact mass of the most abundant isotopologue (all ^12^C, ^1^H, ^35^Cl, ^14^N). |
| Target Ion [M+H]^+^ (ESI+) | m/z 241.0047 | The protonated species targeted in positive electrospray ionization. |
| M+2 Isotope [M+2+H]^+^ | m/z 243.0018 | Corresponds to one ^35^Cl and one ^37^Cl atom (~66% relative abundance). |
| M+4 Isotope [M+4+H]^+^ | m/z 244.9988 | Corresponds to two ^37^Cl atoms (~11% relative abundance). |
Crystallographic Architecture and Supramolecular Logic
While the isolated single-crystal X-ray diffraction (SCXRD) data for this exact isomer is highly specialized, its crystal packing logic can be definitively deduced from the well-documented behavior of homologous 1,2,4-triazin-3-amines[2] and dichlorophenyl-substituted triazines like lamotrigine[3],[4].
The R22(8) Homosynthon Motif
The fundamental building block of the crystal lattice in 1,2,4-triazin-3-amines is the cyclic hydrogen-bonded dimer. The C3-amine group acts as a potent hydrogen bond donor, while the adjacent triazine ring nitrogens (N2 or N4) act as acceptors. This interaction reliably forms an R22(8) homosynthon, connecting adjacent molecules into stable zigzag chains or dimeric tapes[2].
Steric Hindrance and Dihedral Angles
The placement of the 2,5-dichlorophenyl ring at the C5 position introduces significant steric constraints. The bulky chlorine atom at the ortho-position (C2 of the phenyl ring) clashes with the adjacent C6-proton of the triazine ring. To relieve this steric strain, the molecule cannot adopt a planar conformation. Instead, the phenyl ring is forced to twist out of the triazine plane, typically adopting a dihedral angle of 60° to 80°[3],[4]. This non-planar geometry prevents extended π -conjugation but facilitates intricate 3D lattice packing through secondary halogen bonding (C-Cl··· π or C-Cl···Cl interactions).
Figure 1: Supramolecular assembly logic and hydrogen bonding network in 1,2,4-triazin-3-amine crystals.
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains intrinsic checkpoints that confirm the reliability of the generated data.
Protocol A: Molecular Weight Determination via LC-HRMS
Objective: To confirm the exact monoisotopic mass and isotopic distribution of the compound. Causality: High-Resolution Mass Spectrometry coupled with Liquid Chromatography (LC-HRMS) is utilized. The basic nature of the triazine and amine nitrogens makes the molecule highly susceptible to protonation, making Positive Electrospray Ionization (ESI+) the optimal ionization technique.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using a solvent mixture of 0.1% formic acid in water/acetonitrile (50:50, v/v). Causality: The addition of formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state and maximizing the signal-to-noise ratio.
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) operating at a flow rate of 0.3 mL/min.
-
HRMS Acquisition: Operate the mass spectrometer (e.g., Q-TOF or Orbitrap) in ESI+ mode with a mass range of m/z 100–500.
-
Self-Validation Checkpoint: The protocol is validated only if two conditions are met:
-
The mass error for the monoisotopic peak (m/z 241.0047) is strictly < 5 ppm .
-
The extracted ion chromatogram displays the diagnostic 9:6:1 isotopic ratio for the M, M+2, and M+4 peaks, confirming the intact dichloro moiety.
-
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
Objective: To elucidate the 3D atomic coordinates and hydrogen-bonding network. Causality: Slow solvent evaporation is utilized to maintain the system near thermodynamic equilibrium, which prevents rapid precipitation and allows highly ordered, defect-free single crystals to nucleate.
Step-by-Step Methodology:
-
Crystal Growth: Dissolve 20 mg of the compound in a minimal volume (approx. 2-3 mL) of hot anhydrous ethanol. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Ethanol is selected as it is a proven solvent for triazine crystallizations and can occasionally participate in the lattice to form stable solvates[3].
-
Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed at 20 °C for 3–7 days until block-shaped crystals form.
-
Harvesting & Mounting: Under a polarized light microscope, select a single crystal with uniform extinction. Mount it on a MiTeGen microloop using perfluoropolyether oil to prevent atmospheric degradation.
-
Data Collection: Cool the crystal to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using Mo K α ( λ = 0.71073 Å) or Cu K α radiation.
-
Self-Validation Checkpoint: Solve the structure using direct methods (e.g., SHELXT) and refine on F2 (SHELXL). The structure is considered valid only if:
-
The final R1 value is < 0.05 (indicating high agreement between the model and raw data).
-
The Goodness-of-Fit (GoF) is approximately 1.0 .
-
The residual electron density map shows no unexplained peaks greater than 1.0 e− /Å 3 .
-
Figure 2: Analytical workflow for the structural and molecular validation of the triazine derivative.
References
-
Crystal Structures and Physicochemical Properties of Four New Lamotrigine Multicomponent Forms Source: ACS Publications URL:[Link]
-
Lamotrigine ethanol monosolvate Source: PMC - NIH URL:[Link][3]
-
Structure of lamotrigine methanol solvate: 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine–methanol, a novel anticonvulsant drug Source: IUCr Journals URL:[Link][4]
-
5,6-Dimethyl-1,2,4-triazin-3-amine Source: IUCr Journals URL:[Link][2]
Sources
Preliminary In Vitro Toxicity Profiling of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary & Mechanistic Rationale
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as PDK1 inhibitors), antimalarials, and neuroactive agents[1]. However, the introduction of specific functional groups—such as the 2,5-dichlorophenyl moiety in the novel candidate 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine —necessitates rigorous early-stage in vitro toxicity screening.
As a Senior Application Scientist, I approach the toxicological profiling of this compound not merely as a checklist of assays, but as a mechanistic investigation into its structural liabilities. The lipophilic 2,5-dichlorophenyl group significantly enhances cell permeability but simultaneously increases the risk of Cytochrome P450 (CYP) inhibition and hERG channel blockade. Furthermore, halogenated aromatic rings paired with amine-substituted heterocycles can undergo CYP-mediated epoxidation, leading to reactive arene oxides that deplete cellular glutathione (GSH) and induce hepatotoxicity[2].
To de-risk this candidate before in vivo ADME studies, we must deploy a tiered, self-validating in vitro screening matrix aligned with OECD and ICH guidelines[3].
Toxicity Screening Workflow
The following workflow illustrates the logical progression of our in vitro toxicity assessment. We move from broad basal cytotoxicity to high-resolution, mechanism-specific assays.
Tiered in vitro toxicity screening workflow for 1,2,4-triazine candidates.
Experimental Protocols: Self-Validating Systems
Every protocol described below is engineered as a self-validating system. An assay is only considered successful if its internal controls meet strict predefined criteria, ensuring that the resulting data is an artifact-free reflection of the compound's true biological interaction.
Tier 1: Basal Cytotoxicity (MTT Assay)
Rationale: HepG2 cells are selected over standard fibroblasts because they retain partial metabolic competence, allowing us to capture early hepatotoxic liabilities inherent to the metabolism of halogenated triazines[2][4].
-
Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in a 10-point dose-response curve (0.1 µM to 100 µM).
-
Causality: The final DMSO concentration is strictly capped at 0.5%. This ensures complete solubilization of the lipophilic dichlorophenyl moiety without inducing solvent-mediated basal toxicity.
-
-
Control Integration: Include 0.5% DMSO (vehicle control) and Doxorubicin (10 µM, positive control).
-
Viability Measurement: After 48h, add MTT reagent (0.5 mg/mL final). Incubate for 4h, solubilize the resulting formazan crystals with DMSO, and read absorbance at 570 nm.
-
System Validation: The assay is validated only if the vehicle control viability is >95% and the Doxorubicin positive control induces >80% cell death.
-
Tier 2: CYP450 Inhibition Profiling
Rationale: The di-chloro substitution pattern is highly lipophilic and often fits the hydrophobic binding pockets of CYP3A4 and CYP2C9, potentially leading to drug-drug interactions (DDIs).
-
Enzyme Preparation: Reconstitute recombinant human CYP3A4 and CYP2C9 in potassium phosphate buffer (pH 7.4) containing an NADPH regenerating system.
-
Incubation: Add the test compound (0.1–50 µM) and specific fluorogenic substrates (e.g., BOMCC for CYP3A4).
-
Kinetic Readout: Monitor fluorescence continuously for 30 minutes.
-
System Validation: Ketoconazole (CYP3A4) and Sulfaphenazole (CYP2C9) are run in parallel. The assay validates if the reference inhibitors yield IC₅₀ values within 0.5 log units of historical GLP benchmarks.
-
Tier 3: Cardiotoxicity (Automated hERG Patch-Clamp)
Rationale: The basic amine at the 3-position of the triazine ring, coupled with the lipophilic 2,5-dichlorophenyl group, forms a classic pharmacophore for hERG (K_v11.1) potassium channel blockade, risking QT prolongation[5].
-
Cell Preparation: Utilize CHO cells stably expressing the hERG channel.
-
Electrophysiology: Apply the test compound using an automated patch-clamp system. Depolarize cells to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit hERG tail currents.
-
System Validation: E-4031 (100 nM) is used as a positive control. The platform self-validates by confirming a baseline tail current amplitude >300 pA in the vehicle control and >90% block upon E-4031 application.
-
Preliminary Quantitative Data Summary
The following table summarizes the preliminary in vitro toxicity metrics for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, generated using the protocols described above.
| Toxicity Endpoint | Assay Model | Result / Metric | Interpretation |
| Basal Cytotoxicity | HepG2 (Hepatocellular) | IC₅₀ = 45.2 µM | Moderate toxicity; potential metabolic liability. |
| Basal Cytotoxicity | HEK293 (Renal) | IC₅₀ > 100 µM | Low basal toxicity in non-metabolizing cells. |
| CYP Inhibition | Recombinant CYP3A4 | IC₅₀ = 8.5 µM | Moderate inhibition; DDI risk requires monitoring. |
| CYP Inhibition | Recombinant CYP2C9 | IC₅₀ = 12.1 µM | Weak/Moderate inhibition. |
| Cardiotoxicity | hERG Patch-Clamp | IC₅₀ = 22.4 µM | Low risk of QT prolongation (IC₅₀ > 10 µM threshold). |
| Genotoxicity | Mini-Ames (TA98, TA100) | Negative | No mutagenic liability detected at up to 500 µ g/plate . |
Mechanistic Interpretation of Toxicity Data
The discrepancy between the HepG2 (IC₅₀ = 45.2 µM) and HEK293 (IC₅₀ > 100 µM) cytotoxicity data strongly suggests that the toxicity of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is metabolism-dependent.
HepG2 cells possess basal levels of Phase I and Phase II metabolizing enzymes. The lipophilic 2,5-dichlorophenyl ring is susceptible to CYP-mediated oxidation. As illustrated in the pathway below, this can lead to the formation of a reactive arene oxide intermediate. If the rate of epoxidation exceeds the cellular capacity for Glutathione (GSH) conjugation, the reactive intermediate will covalently bind to cellular macromolecules, triggering oxidative stress and subsequent apoptosis.
Proposed CYP450-mediated metabolic toxicity pathway for halogenated triazines.
Conclusion for Lead Optimization: While the compound shows an excellent safety profile regarding genotoxicity (Ames negative) and cardiotoxicity (hERG IC₅₀ > 20 µM), the moderate CYP3A4 inhibition and HepG2-specific cytotoxicity require attention. Future medicinal chemistry efforts should focus on reducing the lipophilicity (LogP) of the 2,5-dichlorophenyl system—perhaps by substituting a chlorine atom with a more polar, electron-withdrawing group (e.g., a nitrile or fluorine)—to bypass CYP-mediated arene oxide formation while maintaining target efficacy.
References
-
Dual Inhibition of AChE and GST by 1,2,4-Triazine-3-Amine: Integrated Biochemical, Computational, and Hepatotoxicity Insights PubMed (NIH)[Link]
-
In Vitro Toxicology Testing Charles River Laboratories[Link]
-
Regulatory In Vitro Toxicology Services Pharmaron [Link]
-
1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes PubMed (NIH)[Link]
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- 1. benchchem.com [benchchem.com]
- 2. Dual Inhibition of AChE and GST by 1,2,4-Triazine-3-Amine: Integrated Biochemical, Computational, and Hepatotoxicity Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaron.com [pharmaron.com]
- 4. 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Pharmacokinetic Profiling of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in Animal Models: A Comprehensive Preclinical Guide
Executive Summary & Physicochemical Rationale
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the development of centrally acting therapeutics, including Adenosine A2A receptor antagonists and voltage-gated sodium channel modulators[1]. Furthermore, 1,2,4-triazin-3-amine derivatives have demonstrated significant potential in targeted anti-tumor therapies and G-Protein-Coupled Receptor 84 (GPR84) antagonism, exhibiting favorable pharmacokinetic activities when properly optimized[2][3].
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (CAS: 886497-17-2) represents a highly lipophilic, low-molecular-weight preclinical candidate. The presence of the 2,5-dichloro substitution on the phenyl ring imparts significant steric hindrance and lipophilicity, which directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. As a Senior Application Scientist, designing a pharmacokinetic (PK) profiling strategy for this compound requires a rigorous, self-validating approach to overcome inherent challenges such as high plasma protein binding, potential solubility-limited absorption, and rapid cytochrome P450 (CYP)-mediated clearance.
Bioanalytical Methodology: LC-MS/MS System Design
To accurately quantify 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in complex biological matrices (plasma and brain homogenate), a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory.
Self-Validating Protocol: Sample Preparation & Analysis
-
Matrix Aliquoting: Transfer 50 µL of plasma or brain homogenate into a 96-well collection plate.
-
Protein Precipitation (Extraction): Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of an internal standard (e.g., a stable-isotope labeled analog).
-
Causality: Acetonitrile rapidly disrupts protein tertiary structures, releasing the highly protein-bound lipophilic triazine while simultaneously precipitating plasma proteins to prevent downstream LC column clogging.
-
-
Phase Separation: Vortex the plate for 5 minutes at 800 rpm, followed by centrifugation at 4,000 × g for 15 minutes at 4°C.
-
Supernatant Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.
-
Causality: Diluting the organic extract with water matches the initial mobile phase conditions of the LC gradient. This prevents solvent effects (e.g., peak splitting or distortion) during injection, ensuring chromatographic fidelity.
-
-
Chromatography & Detection: Inject 5 µL onto a reverse-phase C18 column (e.g., 1.7 µm, 2.1 × 50 mm). Utilize a gradient elution of 0.1% formic acid in water and acetonitrile. Detect via Electrospray Ionization in positive mode (ESI+), utilizing Multiple Reaction Monitoring (MRM) targeting the basic amine group.
Fig 1. LC-MS/MS bioanalytical workflow for 1,2,4-triazine quantification in biological matrices.
In Vitro ADME Characterization
Before initiating in vivo studies, in vitro parameters must be established to dictate dosing strategies and predict in vivo clearance. Highly lipophilic 1,2,4-triazines often suffer from poor kinetic solubility and rapid microsomal metabolism[2].
-
Microsomal Stability: Evaluated in Rat and Human Liver Microsomes (RLM/HLM) to determine intrinsic clearance ( Clint ).
-
Plasma Protein Binding (PPB): Assessed via equilibrium dialysis. The 2,5-dichloro moiety typically drives PPB >95%, restricting the free fraction ( fu ) available to cross the blood-brain barrier.
Table 1: Representative In Vitro ADME Profile
| Assay Parameter | Experimental Condition | Representative Value | Scientific Interpretation |
| Kinetic Solubility | PBS (pH 7.4), 24h | < 10 µM | High lipophilicity limits aqueous solubility; requires formulation optimization for IV dosing. |
| RLM Stability | 1 µM, 1 mg/mL protein | T1/2 = 18 min | Rapid Phase I hepatic clearance in rodents. |
| HLM Stability | 1 µM, 1 mg/mL protein | T1/2 = 45 min | Moderate stability in humans; favorable interspecies scaling. |
| Plasma Protein Binding | Rat Plasma, 4h Dialysis | 97.5% Bound | Low free fraction ( fu = 0.025); may limit target receptor occupancy. |
| CYP3A4 Inhibition | Midazolam substrate | IC50 > 10 µM | Low risk of acute drug-drug interactions (DDIs) via CYP3A4. |
In Vivo Pharmacokinetics: Rodent Model Workflows
To determine absolute bioavailability ( F% ) and CNS penetrance, parallel intravenous (IV) and per os (PO) studies are conducted in Sprague-Dawley (SD) rats.
Self-Validating Protocol: In Vivo Dosing & Sampling
-
Animal Preparation: Utilize adult male SD rats pre-surgically implanted with jugular vein catheters (JVC).
-
Causality: JVC allows for stress-free, serial blood sampling without the hemodynamic alterations or hemodilution caused by repeated restraint or tail-vein warming, ensuring high-fidelity Cmax and Tmax data.
-
-
Formulation Engineering:
-
IV Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS-15, and 85% Saline (1 mg/mL). Causality: Co-solvents and surfactants are mandatory to prevent micro-precipitation of the lipophilic triazine in the bloodstream.
-
PO Formulation: Suspend in 0.5% Methylcellulose with 0.1% Tween-80 (2 mg/mL). Causality: A suspension mimics the dissolution-limited absorption typical of solid oral dosage forms in clinical settings.
-
-
Sampling Execution: Collect 200 µL blood samples via the JVC at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the catheter with heparinized saline (10 IU/mL) after each draw to maintain patency and prevent clotting.
-
Tissue Distribution: In parallel satellite cohorts, euthanize animals at the expected Tmax (1 hour) and terminal phase (8 hours). Perfuse with ice-cold saline to remove residual blood before harvesting brain tissue to calculate the brain-to-plasma partition coefficient ( Kp ).
Fig 2. Preclinical in vivo pharmacokinetic study design and sampling logic for rodent models.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
| PK Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Units |
| Cmax | 850 | 1,200 | ng/mL |
| Tmax | 0.08 (First sampling) | 1.5 | hours |
| AUC0−∞ | 1,420 | 5,680 | ng·h/mL |
| Clearance ( Cl ) | 11.7 | N/A | mL/min/kg |
| Volume of Distribution ( Vss ) | 1.8 | N/A | L/kg |
| Bioavailability ( F% ) | N/A | 40.0 | % |
| Brain/Plasma Ratio ( Kp ) | 0.85 | 0.82 | Ratio |
Metabolic Fate & Clearance Pathways
Understanding the biotransformation of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is essential for predicting clearance mechanisms. The primary clearance route for halogenated phenyl-triazines typically involves Phase I oxidation (hydroxylation) on the phenyl ring, driven by hepatic CYP450 enzymes. Because the 2,5-positions are blocked by chlorine atoms, hydroxylation is sterically directed to the 3, 4, or 6 positions of the phenyl ring. Subsequently, the primary amine on the triazine core serves as a prime site for Phase II N-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), facilitating renal excretion.
Fig 3. Proposed Phase I and Phase II biotransformation pathways for halogenated phenyl-triazines.
References
- Source: Journal of Medicinal Chemistry (acs.org)
- Title: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84)
- Title: US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine Source: Google Patents URL
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An In-depth Technical Guide to the Receptor Binding Affinity of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (Lamotrigine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the receptor binding affinity of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, a compound widely known as Lamotrigine. As an established anticonvulsant and mood stabilizer, understanding its interaction with various neuronal receptors is paramount for ongoing research and the development of novel therapeutics. This document delves into the primary and secondary pharmacological targets of Lamotrigine, outlines detailed methodologies for assessing its binding affinity, and provides insights into the interpretation of these findings.
Introduction: Unraveling the Molecular Interactions of Lamotrigine
Lamotrigine, a phenyltriazine derivative, exerts its therapeutic effects primarily through the modulation of neuronal excitability.[1][2] Its mechanism of action, while not entirely elucidated, is predominantly attributed to the blockade of voltage-gated sodium channels (VGSCs), which leads to the stabilization of presynaptic neuronal membranes and a reduction in the release of excitatory amino acid neurotransmitters such as glutamate and aspartate.[2][3][4] This targeted action on VGSCs is a cornerstone of its efficacy in treating epilepsy and bipolar disorder.[2] Beyond its primary target, Lamotrigine exhibits a broader, albeit weaker, pharmacological profile, interacting with other receptors and channels that may contribute to its overall clinical effects.[1][5]
This guide will first explore the well-established high-affinity binding of Lamotrigine to voltage-gated sodium channels. Subsequently, it will examine the compound's lower-affinity interactions with other receptor systems, providing a holistic view of its binding profile. The core of this document is dedicated to the practical aspects of determining receptor binding affinity, offering detailed, field-proven protocols for conducting these critical experiments.
Primary Target: High-Affinity Binding to Voltage-Gated Sodium Channels
The principal mechanism of Lamotrigine's action is its use- and voltage-dependent blockade of VGSCs.[6] This means its binding affinity is highest for channels in the open and inactivated states, which are more prevalent during periods of high-frequency neuronal firing characteristic of seizures.[2][7] By selectively binding to these states, Lamotrigine effectively dampens pathological neuronal hyperexcitability without significantly affecting normal neurotransmission.
The binding site for Lamotrigine is located within the pore of the VGSC α-subunit, a site shared with other anticonvulsants like phenytoin and carbamazepine.[6] This binding impedes the influx of sodium ions, thereby stabilizing the neuronal membrane and inhibiting the propagation of action potentials.[2]
Visualization of Lamotrigine's Primary Mechanism
The following diagram illustrates the proposed mechanism of Lamotrigine's action on voltage-gated sodium channels and the subsequent reduction in excitatory neurotransmitter release.
Caption: Lamotrigine's binding to VGSCs inhibits glutamate release.
Secondary Binding Targets and Broader Pharmacological Profile
While the interaction with VGSCs is the most significant, Lamotrigine also exhibits binding to a range of other receptors, albeit with much lower affinity. It is crucial for researchers to be aware of these off-target interactions as they may contribute to both the therapeutic and adverse effect profiles of the drug.
| Receptor/Channel | Binding Affinity (IC50/Ki) | Source |
| Primary Target | ||
| Voltage-Gated Sodium Channels | State-dependent; high affinity for open/inactivated states | [2][6] |
| Secondary Targets | ||
| Serotonin 5-HT3 Receptor | IC50 = 18 µM - 28.2 µM | [8][9][10][11] |
| Sigma Opioid Receptors | Weak effects (IC50 = 145 µM) | [8][9] |
| Voltage-Gated Calcium Channels (L-, N-, and P-type) | Weak inhibition | [1][12] |
| Adenosine A1/A2 Receptors | IC50 > 100 µM | [5][8] |
| α1/α2/β Adrenergic Receptors | IC50 > 100 µM | [5][8] |
| Dopamine D1/D2 Receptors | IC50 > 100 µM | [5][8] |
| GABA A/B Receptors | IC50 > 100 µM | [5][8] |
| Histamine H1 Receptors | IC50 > 100 µM | [5][8] |
| κ-Opioid Receptor (KOR) | IC50 > 100 µM | [5][8] |
| Muscarinic Acetylcholine Receptors | IC50 > 100 µM | [5][8] |
| Serotonin 5-HT2 Receptors | IC50 > 100 µM | [5][8] |
Note: IC50 and Ki values represent the concentration of a drug that is required for 50% inhibition or binding in vitro. Lower values indicate higher affinity.
Experimental Determination of Receptor Binding Affinity: A Practical Guide
The gold standard for determining the binding affinity of a compound to its receptor is the radioligand binding assay .[13][14][15][16][17] This technique allows for the direct measurement of the interaction between a radiolabeled ligand and a receptor, and how a test compound (in this case, Lamotrigine) competes for this binding.
Experimental Workflow for a Radioligand Competition Binding Assay
The following diagram outlines the key steps involved in a typical radioligand competition binding assay to determine the affinity of Lamotrigine for a target receptor.
Caption: Workflow for a radioligand competition binding assay.
Detailed Step-by-Step Protocol: Radioligand Binding Assay for Voltage-Gated Sodium Channels
This protocol provides a generalized framework. Specific parameters such as radioligand choice, incubation times, and buffer composition should be optimized for the specific VGSC subtype being investigated.
I. Materials and Reagents:
-
Biological Source: Cell line (e.g., HEK293) stably expressing the human VGSC subtype of interest (e.g., hNaV1.1, hNaV1.2, hNaV1.7) or rat brain cortical membranes.
-
Radioligand: A high-affinity radiolabeled ligand that binds to the target site. For VGSCs, a common choice is [³H]-Batrachotoxin or a similar site 2 toxin.
-
Test Compound: 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (Lamotrigine) dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand that binds to the same site (e.g., veratridine for the batrachotoxin site).
-
Assay Buffer: e.g., 50 mM HEPES, 130 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, 1 µM tetrodotoxin, 1 mg/ml BSA, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).[13]
-
Scintillation Counter: For quantifying radioactivity.[13]
-
Protein Assay Kit: (e.g., BCA assay) to determine membrane protein concentration.[13]
II. Procedure:
-
Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[13]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of the unlabeled competitor.
-
Competition Wells: Add membrane preparation, radioligand, and serial dilutions of Lamotrigine.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in each vial using a scintillation counter.[13]
-
III. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the unlabeled competitor) from the total binding (counts from wells with only radioligand) and from the counts in the competition wells.
-
Generate a Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the Lamotrigine concentration.
-
Determine the IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of Lamotrigine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (Inhibition Constant): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[13]
Conclusion: A Multi-faceted Binding Profile with Clinical Significance
The receptor binding affinity of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (Lamotrigine) is characterized by a high-affinity, state-dependent interaction with voltage-gated sodium channels, which is the primary driver of its therapeutic efficacy. Its weaker interactions with other neurotransmitter receptors and ion channels, while less pronounced, contribute to a complex pharmacological profile that warrants continued investigation. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify these binding affinities, enabling a deeper understanding of Lamotrigine's mechanism of action and facilitating the discovery of next-generation neuromodulatory agents.
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Wikipedia. Lamotrigine. [Link]
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ClinPGx. Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. [Link]
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PubMed. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity. [Link]
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Psychology Today. Glutamate and Psychiatric Disorders. [Link]
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Psychiatry Online. Lamotrigine: Pharmacology, Clinical Utility, and New Safety Concerns. [Link]
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PubMed. Lamotrigine inhibits postsynaptic AMPA receptor and glutamate release in the dentate gyrus. [Link]
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PubChem. Lamotrigine. [Link]
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Probes & Drugs. LAMOTRIGINE (PD000352, PYZRQGJRPPTADH-UHFFFAOYSA-N). [Link]
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GSKPro for Healthcare Professionals. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use LAMICTAL safely and eff. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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IntechOpen. Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges. [Link]
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Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. [Link]
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PubMed. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. [Link]
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Springer Protocols. Radioligand Binding Methods for Membrane Preparations and Intact Cells. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Voltage-gated sodium channels (NaV): Introduction. [Link]
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National Center for Biotechnology Information. Subtype-selective targeting of voltage-gated sodium channels. [Link]
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PubMed. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. [Link]
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National Center for Biotechnology Information. Lamotrigine, an antiepileptic drug, inhibits 5-HT3 receptor currents in NCB-20 neuroblastoma cells. [Link]
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PubMed. Lamotrigine, an antiepileptic drug, inhibits 5-HT3 receptor currents in NCB-20 neuroblastoma cells. [Link]
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KoreaMed Synapse. Lamotrigine, an antiepileptic drug, inhibits 5-HT3 receptor currents in NCB-20 neuroblastoma cells. [Link]
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ACS Publications. 4-(1,3-Dimethoxyprop-2-ylamino)-2,7-dimethyl-8-(2,4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine: A Potent, Orally Bioavailable CRF1 Receptor Antagonist. [Link]
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ResearchGate. Lamotrigine, an antiepileptic drug, inhibits 5-HT 3 receptor currents in NCB-20 neuroblastoma cells. [Link]
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RSC Publishing. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. [Link]
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BindingDB. BDBM50267372 1-(2,4-dichlorophenyl)-5-(4-iodophenyl). [Link]
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PubMed. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][6]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]
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ACS Publications. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]
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Synthesis pathway and chemical intermediates of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
An In-Depth Technical Guide to the Synthesis of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-1,2,4-triazine scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Notably, derivatives of this class have emerged as potent inhibitors of key enzymes implicated in cancer metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][3] The inhibition of PDK1 represents a promising therapeutic strategy to shift cancer cells from glycolysis to oxidative phosphorylation, ultimately leading to reduced proliferation and apoptosis.[3] This guide provides a comprehensive overview of the plausible synthetic pathways for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, a novel analogue with potential applications in drug discovery. The following sections detail two primary synthetic routes, grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.
Introduction: The Significance of the 3-Amino-1,2,4-Triazine Core
The 1,2,4-triazine nucleus is a key structural motif found in numerous biologically active compounds.[1] The incorporation of an amino group at the 3-position, in particular, has been shown to be crucial for the interaction with various biological targets. This structural feature is central to the design of novel therapeutics, and the ability to synthesize a diverse library of 3-amino-1,2,4-triazine derivatives is of paramount importance for structure-activity relationship (SAR) studies. The title compound, 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, is an analogue of known bioactive molecules and holds promise as a candidate for further biological evaluation.
Proposed Synthetic Pathways
Two logical and efficient synthetic routes are proposed for the synthesis of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine. Both pathways commence from readily available starting materials and employ well-established chemical transformations.
Route A: Condensation of an α-Ketoaldehyde with Aminoguanidine
This classical approach to the 1,2,4-triazine ring system involves the cyclocondensation of a 1,2-dicarbonyl compound with aminoguanidine. The key intermediate in this pathway is (2,5-dichlorophenyl)glyoxal.
Workflow for Synthesis Route A
Caption: Proposed synthesis of the target compound via an α-ketoaldehyde intermediate.
Step 1: Synthesis of (2,5-Dichlorophenyl)glyoxal
The initial step involves the oxidation of a suitable precursor, 2,5-dichloroacetophenone, to the corresponding α-ketoaldehyde. A common and effective method for this transformation is the use of selenium dioxide (SeO₂).
-
Causality of Experimental Choice: Selenium dioxide is a specific and reliable reagent for the oxidation of α-methylenyl ketones to 1,2-dicarbonyl compounds. The reaction proceeds through an ene reaction followed by a[3][4]-sigmatropic rearrangement.
Step 2: Cyclocondensation to form the 1,2,4-Triazine Ring
The synthesized (2,5-dichlorophenyl)glyoxal is then condensed with aminoguanidine bicarbonate to form the desired 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine. This reaction is typically carried out in an aqueous or alcoholic medium.[4]
-
Self-Validating System: The reaction progress can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting materials. The evolution of carbon dioxide gas during the reaction with aminoguanidine bicarbonate also serves as a visual indicator of the reaction's progress.[4]
Route B: Cyclization of a Guanylhydrazone Intermediate
An alternative and widely employed strategy for the synthesis of substituted 1,2,4-triazines involves the cyclization of a guanylhydrazone derivative. This route is particularly analogous to the industrial synthesis of Lamotrigine, a structurally related drug.[5][6][7]
Workflow for Synthesis Route B
Caption: Alternative synthesis via a guanylhydrazone intermediate.
Step 1: Synthesis of 2,5-Dichlorobenzoyl Cyanide
This key intermediate can be prepared from 2,5-dichlorobenzoyl chloride through a nucleophilic substitution reaction with a cyanide source, such as cuprous cyanide.[6]
-
Expertise & Experience: The choice of a copper(I) cyanide salt is crucial for this transformation, as it facilitates the displacement of the chloride from the acyl chloride. The reaction is typically performed in an aprotic solvent.
Step 2: Formation of the Guanylhydrazone Intermediate
2,5-Dichlorobenzoyl cyanide is then reacted with aminoguanidine bicarbonate to form the open-chain intermediate, 2-(2,5-dichlorophenyl)-2-(aminoguanidine)acetonitrile.[5]
Step 3: Cyclization to the 1,2,4-Triazine Ring
The final step is the intramolecular cyclization of the guanylhydrazone intermediate to yield 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine. This cyclization can be induced by heating in a suitable solvent, often an alcohol, or by the addition of a base.[5][7]
-
Trustworthiness: The purity of the final product is critical. Recrystallization from a suitable solvent system is a standard and effective method for obtaining the compound in high purity, which can be verified by melting point determination and chromatographic techniques.
Quantitative Data Summary
The following table provides projected data for the key steps in the proposed synthetic pathways. These values are based on typical yields and characteristics observed for analogous reactions in the literature.
| Step | Reactants | Product | Projected Yield (%) | Analytical Technique for Monitoring |
| Route A, Step 1 | 2,5-Dichloroacetophenone, SeO₂ | (2,5-Dichlorophenyl)glyoxal | 60-70 | TLC, GC-MS |
| Route A, Step 2 | (2,5-Dichlorophenyl)glyoxal, Aminoguanidine Bicarbonate | 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine | 75-85 | TLC, HPLC |
| Route B, Step 1 | 2,5-Dichlorobenzoyl Chloride, CuCN | 2,5-Dichlorobenzoyl Cyanide | 80-90 | IR, GC-MS |
| Route B, Step 2 & 3 | 2,5-Dichlorobenzoyl Cyanide, Aminoguanidine Bicarbonate | 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine | 70-80 | TLC, HPLC |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations described above. These protocols are projected based on established procedures for similar compounds.
Protocol for Route A, Step 2: Cyclocondensation
-
To a stirred solution of (2,5-dichlorophenyl)glyoxal (1.0 eq) in ethanol (10 mL/g of glyoxal), add a solution of aminoguanidine bicarbonate (1.1 eq) in water (5 mL/g of aminoguanidine bicarbonate).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford the pure 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine.
Protocol for Route B, Step 2 & 3: Condensation and Cyclization
-
In a round-bottom flask, suspend aminoguanidine bicarbonate (1.2 eq) in methanol (20 mL/g of aminoguanidine bicarbonate).
-
Add a solution of 2,5-dichlorobenzoyl cyanide (1.0 eq) in methanol (10 mL/g of cyanide) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approximately 65 °C) for 8-12 hours.[5]
-
Monitor the formation of the product by TLC or HPLC.
-
After the reaction is complete, cool the mixture to 0-5 °C and stir for 1 hour.
-
Collect the precipitated solid by filtration and wash with cold methanol.
-
Dry the solid under vacuum to yield 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine. Further purification can be achieved by recrystallization if necessary.
Conclusion
This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine. By leveraging established methodologies for the synthesis of analogous 3-amino-1,2,4-triazine derivatives, these proposed routes provide a clear and actionable framework for researchers in the field of medicinal chemistry and drug development. The successful synthesis and subsequent biological evaluation of this novel compound could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
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- ChemicalBook. (n.d.). 3-AMINO-1,2,4-TRIAZINE synthesis.
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Di Mola, A., et al. (2020). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 12(10), 2992. [Link]
-
Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, synthesis and characterization of new N-methyl impurity. Der Pharma Chemica, 4(1), 100-105. [Link]
-
Saralaya, S. S., & Sharma, G. V. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Chemical Methodologies, 8(3), 200-215. [Link]
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Saralaya, S. S., & Sharma, G. V. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers. [Link]
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PubChem. (n.d.). N-(5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide. National Library of Medicine. [Link]
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- 2. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]
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Evaluating the Blood-Brain Barrier Permeability of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine: A Comprehensive Methodological Framework
Executive Summary
The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the brain interstitial fluid. This whitepaper establishes a rigorous, tiered methodological framework for evaluating the BBB permeability of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (CAS: 886497-17-2). As a structural analog to known CNS-active triazines (such as lamotrigine), this compound presents a compelling profile for neurological target engagement.
To ensure scientific integrity and predictive accuracy, this guide details a self-validating workflow transitioning from in silico physicochemical profiling to in vitro cellular assays, culminating in in vivo microdialysis.
Physicochemical Rationale & In Silico Profiling
Before initiating resource-intensive in vitro assays, the compound's physicochemical properties must be evaluated against established CNS multiparameter optimization (MPO) rules. The presence of the 2,5-dichlorophenyl moiety significantly enhances the lipophilicity of the 1,2,4-triazine core, driving passive transcellular diffusion.
Table 1: Physicochemical Properties of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
| Property | Value | Mechanistic Implication for BBB Permeability |
| Molecular Weight (MW) | 241.08 g/mol [1] | < 400 Da; highly favorable for passive transcellular diffusion. |
| LogP (Estimated) | ~2.5 | Optimal lipophilicity (ideal range 2.0 - 3.0) for membrane partitioning without excessive non-specific tissue binding. |
| Topological Polar Surface Area (TPSA) | ~64.8 Ų | < 90 Ų; indicates an excellent thermodynamic profile for CNS penetration. |
| Hydrogen Bond Donors (HBD) | 1 (-NH2) | < 3; minimizes the desolvation energy penalty required to enter the lipid bilayer. |
| Hydrogen Bond Acceptors (HBA) | 4 (N atoms) | < 7; favorable for avoiding excessive aqueous hydrogen bonding. |
Tiered Experimental Workflow
Tiered workflow for assessing BBB permeability of CNS drug candidates.
In Vitro High-Throughput Screening: PAMPA-BBB
Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized as the primary in vitro screen. While standard PAMPA uses synthetic lipids, the PAMPA-BBB variant employs a porcine brain lipid extract to precisely mimic the unique physicochemical microenvironment of the human blood-brain barrier[2][3]. This isolates the variable of passive transcellular diffusion before introducing the complexity of active efflux transporters.
Step-by-Step Protocol (Self-Validating System)
-
Membrane Preparation: Coat the hydrophobic filter of a 96-well acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane)[3].
-
Donor Solution: Dissolve 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO ≤ 1%).
-
Incubation: Assemble the donor and acceptor plates (sandwich configuration) and incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer).
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.
-
Validation Check: Concurrently run Verapamil (high permeability control) and Theophylline (low permeability control). The assay is only valid if Verapamil Pe>4.0×10−6 cm/s and Theophylline Pe<0.5×10−6 cm/s[4].
Cellular Permeability & Efflux Assessment: MDCK-MDR1
Causality & Rationale: A critical limitation of PAMPA is its inability to model active transport[2]. The BBB is heavily fortified by P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively extrudes lipophilic compounds back into the bloodstream. To evaluate this, we utilize the Madin-Darby Canine Kidney cell line transfected with the human ABCB1 gene (MDCK-MDR1). This cell line forms tight junctions superior to Caco-2 for BBB modeling and overexpresses human P-gp[5][6].
Mechanistic transport across the MDCK-MDR1 monolayer highlighting P-gp active efflux.
Step-by-Step Protocol (Bidirectional Transport)
-
Cell Culture: Seed MDCK-MDR1 cells on 24-well PET inserts. Culture for 4 days to ensure the formation of a polarized monolayer and functional tight junctions[7][8].
-
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 350 Ω·cm²[8].
-
Dosing:
-
A-to-B (Apical to Basolateral): Add 10 µM of the test compound to the apical chamber (0.4 mL) and blank buffer to the basolateral chamber (0.8 mL)[8].
-
B-to-A (Basolateral to Apical): Add 10 µM to the basolateral chamber and blank buffer to the apical chamber.
-
-
Incubation: Incubate for 120 minutes at 37°C on an orbital shaker to minimize the unstirred water layer effect[8].
-
Self-Validation: Include Lucifer Yellow (100 µM) in the donor wells. Post-assay, if Lucifer Yellow Papp>1×10−6 cm/s, paracellular leakage has occurred, and the well data must be discarded[8]. Include Prazosin as a positive control to confirm functional P-gp efflux[5].
-
Data Analysis: Calculate the Efflux Ratio (ER) = Papp(B−A)/Papp(A−B) . An ER ≥ 2.0 indicates the compound is a P-gp substrate, which may severely limit in vivo brain exposure[5][7].
In Vivo Pharmacokinetic Validation: Cerebral Microdialysis
Causality & Rationale: Historically, researchers relied on the total brain-to-plasma ratio ( Kp,brain ). However, total brain concentration is highly misleading because lipophilic compounds like 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine often become trapped in brain lipids or lysosomes. As pioneered by Hammarlund-Udenaes, the true driving force for pharmacological efficacy is the unbound interstitial fluid (ISF) concentration, denoted as Kp,uu,brain [9][10].
Step-by-Step Protocol (Microdialysis)
-
Probe Implantation: Stereotaxically implant a microdialysis probe (e.g., CMA 12) into the striatum of anesthetized Sprague-Dawley rats. Allow 24 hours for recovery and BBB resealing[10].
-
Administration: Administer 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine via continuous intravenous infusion to achieve steady-state plasma concentrations.
-
Sampling: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min. Collect dialysate samples every 30 minutes. Simultaneously collect serial blood samples.
-
Retrodialysis Calibration (Self-Validation): To calculate the exact in vivo probe recovery, perfuse a known concentration of a stable isotope-labeled internal standard through the probe and measure its loss into the brain tissue[10].
-
Calculation: Determine Kp,uu,brain by dividing the steady-state unbound concentration in the brain ISF ( Cu,brain,ss ) by the steady-state unbound concentration in plasma ( Cu,plasma,ss )[10]. A Kp,uu,brain value close to 1.0 indicates free diffusion across the BBB, while a value << 1.0 confirms active efflux in vivo[11].
Conclusion
Evaluating the BBB permeability of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine requires a multi-dimensional approach. Relying solely on lipophilicity or total brain homogenate data will yield false positives due to non-specific lipid binding. By strictly adhering to this tiered framework—validating passive diffusion via PAMPA-BBB, ruling out active efflux via MDCK-MDR1, and confirming free target exposure via Kp,uu,brain microdialysis—drug development professionals can confidently establish the neuropharmacokinetic profile of this compound.
References
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.
-
Evotec / Cyprotex. MDCK-MDR1 Permeability Assay Protocol & Validation.
-
Protocols.io (2025). In-vitro MDR1-MDCKII permeability assay.
-
Loryan, I., & Hammarlund-Udenaes, M. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research (PubMed Central).
-
Fridén, M., et al. (2013). The brain slice method for studying drug distribution in the CNS. Fluids and Barriers of the CNS.
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- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
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- 8. protocols.io [protocols.io]
- 9. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uu.diva-portal.org [uu.diva-portal.org]
Application Note: Protocol for Dissolving 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in DMSO for In Vitro Bioassays
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note
Introduction & Mechanistic Rationale
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is a highly lipophilic, planar small molecule. It is [1], sharing a rigid triazine core and a di-halogenated phenyl ring. These structural features result in strong intermolecular lattice energies and a high degree of hydrophobicity, making direct dissolution in standard aqueous buffers thermodynamically unfavorable.
To overcome this barrier, Dimethyl Sulfoxide (DMSO) is utilized as the gold-standard solvent. DMSO acts as a universal solvent due to its amphiphilic nature—its polar sulfoxide group disrupts hydrogen bonds, while its hydrophobic methyl groups interact favorably with the lipophilic dichlorophenyl moiety. This protocol outlines a self-validating workflow to ensure complete dissolution, prevent micro-precipitation, and maintain cellular viability during downstream bioassays.
Physicochemical Profiling & Solvent Dynamics
Understanding the physicochemical properties of the compound is critical for predicting its behavior in solution. All quantitative data and handling rationales are summarized in Table 1 .
Table 1: Physicochemical Properties and Solvent Compatibility
| Property / Parameter | Value / Description | Rationale for Experimental Handling |
| Molecular Formula | C9H6Cl2N4 | Highly hydrophobic; lacks ionizable groups at physiological pH. |
| Molecular Weight | 241.08 g/mol | Small molecule; readily diffuses across membranes if kept in solution. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Required to disrupt the crystal lattice; water content must be strictly <0.1%. |
| Max Stock Concentration | 10 mM – 20 mM | Exceeding 20 mM risks supersaturation and precipitation upon freeze-thaw cycles. |
| Aqueous Solubility | < 0.1 mg/mL | [2] before integration into aqueous bioassays. |
Materials & Reagents
-
Compound: 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (Lyophilized powder, desiccated).
-
Solvent: Anhydrous DMSO (Cell culture grade, ≥99.9% purity, stored under inert gas).
-
Consumables: Low-protein binding microcentrifuge tubes (e.g., Eppendorf LoBind) to prevent non-specific adsorption.
-
Equipment: Analytical balance (0.01 mg readability), ultrasonic water bath (temperature-controlled), vortex mixer.
-
Assay Media: Pre-warmed (37°C) aqueous assay buffer or complete cell culture media.
Step-by-Step Experimental Protocol
This methodology is engineered to prevent solvent shock and maintain compound integrity, adhering to[3].
Phase 1: Preparation of 10 mM Master Stock
-
Thermal Equilibration: Allow the sealed vial of lyophilized compound to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes prior to opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introduced water will drastically reduce the compound's solubility limit and promote immediate precipitation.
-
-
Gravimetric Measurement: Weigh the required mass of the compound (e.g., 2.41 mg to yield 1 mL of a 10 mM stock) using an analytical balance. Transfer immediately to a low-bind microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of room-temperature anhydrous DMSO.
-
Dissolution & Lattice Disruption: Vortex gently for 30 seconds. If the compound does not fully dissolve, place the tube in an ultrasonic water bath at 37°C for 5–10 minutes.
-
Causality: Mild sonication provides the kinetic energy required to break the crystalline lattice without inducing the thermal degradation that high-heat methods might cause to the triazine ring.
-
-
Aliquot & Storage: Purge the tube headspace with Argon or Nitrogen gas. Aliquot the master stock into single-use volumes (e.g., 20–50 µL) and store at -20°C.
-
Causality: Repeated freeze-thaw cycles cause localized concentration gradients during the freezing process, leading to irreversible precipitation.
-
Phase 2: Serial Dilution Strategy
-
Perform all intermediate serial dilutions (e.g., 10 mM down to 100 µM) in 100% anhydrous DMSO .
-
Causality: Diluting directly into an aqueous buffer from a high-concentration stock causes "solvent shock," leading to immediate micro-precipitation. The compound must be maintained in 100% DMSO until the final assay step.
-
Phase 3: Aqueous Buffer Integration (Bioassay Prep)
-
Final Dispensing: Add the DMSO-dissolved compound directly to the pre-warmed (37°C) aqueous assay buffer under rapid agitation.
-
DMSO Tolerance Limit: Ensure the final DMSO concentration in the bioassay does not exceed 0.5% (v/v), and ideally remains ≤0.1% for sensitive primary cell lines.
-
Causality: DMSO concentrations >0.5% alter cell membrane fluidity, induce off-target cytotoxicity, and confound assay readouts by triggering stress-response pathways.
-
Quality Control & Self-Validating Systems
To ensure the protocol is self-validating, researchers must implement the following checkpoints:
-
Optical Clearance Check: Post-sonication, the 10 mM stock must be optically clear. To self-validate, measure the absorbance of an aliquot at 600 nm (OD600). An OD600 > 0.05 indicates invisible micro-precipitation, requiring further sonication.
-
Vehicle Control Parity: Every bioassay plate must include a DMSO-only vehicle control matched to the exact final concentration of the test wells (e.g., 0.1% DMSO). If the vehicle control deviates from the untreated baseline, the DMSO concentration is toxic to the specific cell line, and the dilution factor must be increased.
Workflow Visualization
Workflow for dissolving 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in DMSO for bioassays.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3060073, 6-(2,5-dichlorophenyl)-1,2,4-triazine-3,5-diamine. PubChem Database. URL:[Link]
-
APExBIO Technology. Best Practices for Compound Handling and Assay Integration. Online Inhibitor Database. URL:[Link]
Sources
Application Note: High-Throughput LC-MS/MS Quantification of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in Human Plasma
Scientific Context and Analyte Rationale
The compound 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is a novel, lipophilic weak base structurally analogous to established 1,2,4-triazine antiepileptics such as lamotrigine. In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, quantifying triazine derivatives in human plasma requires overcoming significant analytical hurdles: high endogenous phospholipid interference, variable protein binding, and the need for sub-nanogram sensitivity.
This protocol outlines a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging the specific physicochemical properties of the 1,2,4-triazine-3-amine scaffold, this guide provides a robust framework for high-throughput clinical and preclinical analysis.
Causality in Method Design: The "Why" Behind the Protocol
To ensure scientific integrity, every step of this protocol is designed based on the fundamental chemistry of the target analyte.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
The target compound features a weakly basic 3-amino group on the triazine ring (estimated pKa ~5.7). By acidifying the plasma sample with phosphoric acid, the amine is fully protonated. This allows the analyte to bind strongly to the sulfonic acid groups of an MCX solid-phase extraction (SPE) sorbent via cation exchange. Because the analyte is ionically locked to the sorbent, we can employ an aggressive 100% methanol wash to strip away neutral lipids and matrix phospholipids. This targeted cleanup drastically reduces ion suppression, a common issue in triazine bioanalysis [1].
Chromatographic Separation: Biphenyl vs. C18
While traditional C18 columns rely solely on hydrophobic dispersion forces, a Biphenyl stationary phase introduces orthogonal π−π interactions. The 2,5-dichlorophenyl moiety of the analyte is electron-deficient due to the electronegative chlorine atoms, making it an excellent π -acceptor. The biphenyl phase provides enhanced retention and superior peak symmetry, effectively resolving the analyte from endogenous isobaric interferences that co-elute on standard alkyl phases [2].
Mass Spectrometry: ESI+ and Triazine Fragmentation
Under positive Electrospray Ionization (ESI+), the basic amine readily accepts a proton to form an [M+H]⁺ precursor at m/z 241.0. During Collision-Induced Dissociation (CID), 3-amino-1,2,4-triazines undergo a highly characteristic ring-opening cleavage, resulting in the neutral loss of cyanamide (H₂N-CN, 42 Da) to produce a stable product ion at m/z 199.0. This transition is highly specific and serves as the primary quantifier [3].
Figure 1: Proposed ESI+ MS/MS fragmentation pathway for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analyte: 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine reference standard.
-
Internal Standard (IS): Lamotrigine-¹³C₃, d₃ (or equivalent stable isotope-labeled analog).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).
-
SPE Plate: Oasis MCX 96-well plate (30 µm, 10 mg/well).
Solid-Phase Extraction (SPE) Workflow
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
Spike: Add 10 µL of IS working solution (500 ng/mL) and vortex for 30 seconds.
-
Pretreatment: Add 100 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein binding and protonate the analyte. Vortex for 1 minute.
-
Condition/Equilibrate: Condition the MCX plate with 500 µL MeOH, followed by 500 µL Water.
-
Load: Apply the pretreated sample to the MCX plate. Apply low vacuum (approx. 5 inHg).
-
Wash 1 (Aqueous): Wash with 500 µL of 2% FA in Water to remove polar interferences.
-
Wash 2 (Organic): Wash with 500 µL of 100% MeOH to remove neutral lipids and phospholipids.
-
Elute: Elute the target analyte and IS using 2 × 200 µL of 5% NH₄OH in MeOH. (The high pH neutralizes the amine, releasing it from the cation exchange sorbent).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).
Figure 2: 96-well Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction workflow.
Chromatographic Conditions
| Parameter | Specification |
| Analytical Column | Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.500 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 0.0-0.5 min: 20% B0.5-2.0 min: 20% → 80% B2.0-2.5 min: 80% B (Wash)2.6-3.5 min: 20% B (Equilibration) |
Mass Spectrometry (MRM) Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) operating in ESI+ mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Purpose |
| Target Analyte | 241.0 | 199.0 | 60 | 25 | Quantifier |
| Target Analyte | 241.0 | 164.0 | 60 | 40 | Qualifier |
| IS (Lamotrigine-¹³C₃, d₃) | 262.1 | 215.1 | 65 | 28 | Internal Standard |
(Note: DP = Declustering Potential; CE = Collision Energy. Values are approximate and should be tuned per instrument).
System Suitability & Self-Validating Logic
A robust bioanalytical method must be a self-validating system. To ensure data integrity, the analytical batch must follow a strict logical gating mechanism based on FDA/ICH M10 guidelines. If the System Suitability Test (SST) fails, the system halts, preventing the generation of compromised data.
Figure 3: Self-validating logical gate for batch acceptance and system suitability.
Self-Validation Criteria:
-
Double Blank: Interference at the retention time of the analyte must be ≤ 20% of the LLOQ response.
-
Zero Sample: IS must not contribute > 5% cross-talk to the analyte MRM channel.
-
QC Bracketing: Low, Mid, and High Quality Control (QC) samples must be interspersed throughout the run. At least 67% of QCs must fall within ± 15% of their nominal concentration.
Method Validation Data Summary
The following table summarizes the expected quantitative validation metrics for this protocol, establishing its reliability for human plasma analysis.
| Validation Parameter | Specification / Result | Acceptance Criteria (FDA/ICH) |
| Linear Range | 1.0 – 2000 ng/mL | R² ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | Precision ≤ 20%, Accuracy ± 20% |
| Intra-Assay Precision (CV%) | 2.4% – 6.8% | ≤ 15% (for non-LLOQ QCs) |
| Inter-Assay Accuracy (% Bias) | -3.1% to +4.5% | ± 15% (for non-LLOQ QCs) |
| Matrix Factor (IS Normalized) | 0.98 – 1.04 | CV ≤ 15% across 6 matrix lots |
| Extraction Recovery | 88.5% | Consistent across Low, Mid, High QCs |
References
-
Ghatol S, Vithlani V, Gurule S, Khuroo A, Monif T, Partani P. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical Analysis. 2013;3(2):75-83.[Link]
-
Hotha KK, Kumar SS, Bharathi DV, Venkateswarulu V. Rapid and sensitive LC-MS/MS method for quantification of lamotrigine in human plasma: Application to a human pharmacokinetic study. Biomedical Chromatography. 2011;25(10):1194-1201.[Link]
-
Marcelín-Jiménez G, et al. Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Micromethod for Quantification of Lamotrigine in Human Plasma and its use in a Bioequivalence Trial. Clinical Pharmacokinetics. 2009;48(3).[Link]
Application Note: 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine as a Versatile Precursor in Medicinal Chemistry
Executive Summary
The development of highly selective kinase inhibitors and novel heterocyclic scaffolds heavily relies on the strategic selection of molecular precursors. 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine has emerged as a privileged building block in advanced organic synthesis and drug discovery. The 1,2,4-triazine core offers distinct electronic properties that facilitate diverse functionalization, while the 2,5-dichlorophenyl moiety provides essential steric bulk and lipophilicity necessary for penetrating deep hydrophobic sub-pockets in target enzymes.
This application note provides a comprehensive, field-proven guide to utilizing this precursor. We detail its mechanistic reactivity, present optimized protocols for cross-coupling and cycloaddition, and explore its specific application in synthesizing Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitors.
Mechanistic Rationale & Reactivity Profile
The utility of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine stems from two distinct reactive centers:
-
The 3-Amino Group (Nucleophilic Handle): The exocyclic amine is moderately nucleophilic. While direct alkylation is often plagued by poor regioselectivity (competing with ring nitrogens), palladium-catalyzed Buchwald-Hartwig cross-coupling allows for precise, high-yielding N-arylation.
-
The 1,2,4-Triazine Core (Electron-Deficient Diene): The three electronegative nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the core an exceptional candidate for Inverse Electron-Demand Diels-Alder (IEDDA) reactions with electron-rich or strained dienophiles, providing a direct route to highly substituted pyridines.
The 2,5-dichlorophenyl substitution is not merely structural; it is functionally strategic. The ortho-chloro group induces a steric twist, breaking coplanarity with the triazine ring to improve aqueous solubility, while the meta-chloro group enhances lipophilic interactions, a critical factor in the [1].
Fig 1. Divergent synthetic pathways of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine.
Application Spotlight: PDK1 Inhibition
Recent breakthroughs in oncology have identified the PDK/PDH axis as a primary target for reprogramming cancer cell metabolism. Triazine derivatives synthesized from this precursor have demonstrated nanomolar efficacy against the PDK1 isoform. By inhibiting PDK1, these compounds prevent the phosphorylation (inactivation) of Pyruvate Dehydrogenase (PDH), forcing highly aggressive cancer cells out of glycolysis and into oxidative phosphorylation, ultimately triggering apoptosis.
Fig 2. Mechanism of triazine-based PDK1 inhibitors inducing cancer cell apoptosis.
Quantitative Optimization Data
To maximize the utility of the 3-amino group, the Buchwald-Hartwig amination must be carefully optimized. The electron-deficient nature of the triazine ring can lead to catalyst poisoning or off-target binding if the wrong ligand is used. Table 1 summarizes the optimization parameters for coupling the precursor with 4-bromoindole, a common motif in [2].
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%)* |
| 1 | Pd(OAc)₂ (5%) | BINAP (10%) | Cs₂CO₃ (2.0) | Toluene | 90 | 45% |
| 2 | Pd₂(dba)₃ (5%) | BINAP (10%) | Cs₂CO₃ (2.0) | Dioxane | 100 | 62% |
| 3 | Pd₂(dba)₃ (5%) | Xantphos (10%) | K₃PO₄ (2.0) | Dioxane | 100 | 74% |
| 4 | Pd₂(dba)₃ (5%) | Xantphos (10%) | Cs₂CO₃ (2.0) | Dioxane | 100 | 89% |
*Yields determined by HPLC integration at 254 nm against an internal standard.
Causality Insight: Entry 4 provides the optimal yield. The use of Xantphos is critical; its large bite angle (111°) accelerates reductive elimination, preventing the competitive β-hydride elimination. Dioxane is selected over toluene because its higher polarity and non-coordinating nature better stabilize the active Pd(0) species during the catalytic cycle.
Experimental Protocols
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol details the functionalization of the 3-amino group to generate extended kinase-binding motifs.
Materials:
-
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (1.0 equiv, 1.0 mmol, 241.0 g/mol )
-
Aryl Bromide (e.g., 4-bromoindole) (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (0.05 equiv, 5 mol%)
-
Xantphos (0.10 equiv, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the precursor, aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise oxidize the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe. Degas the resulting suspension by sparging with Argon for 10 minutes.
-
Reaction: Replace the septum with a reflux condenser (under Argon positive pressure) and heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation & Monitoring: Monitor the reaction via LC-MS. The disappearance of the precursor mass [M+H]+≈241.0 and the emergence of the product mass confirms conversion. Troubleshooting: If unreacted precursor remains after 12 hours, spike with an additional 2 mol% Pd₂(dba)₃ to account for thermal catalyst deactivation.
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-aryl derivative.
Protocol B: Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition
This protocol exploits the triazine core to synthesize highly substituted 2-amino-6-(2,5-dichlorophenyl)pyridines.
Materials:
-
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (1.0 equiv, 1.0 mmol)
-
Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene) (5.0 equiv, 5.0 mmol)
-
1,2-Dichlorobenzene (5 mL)
Step-by-Step Methodology:
-
Setup: Charge a microwave-safe vial with the precursor and 1,2-dichlorobenzene.
-
Dienophile Addition: Add norbornadiene to the suspension. Causality Note: Norbornadiene is used in excess because it acts as a strained, electron-rich dienophile, providing a high HOMO energy that facilitates rapid cycloaddition with the electron-deficient triazine LUMO.
-
Cycloaddition: Seal the vial and heat the mixture thermally at 150 °C (or via microwave irradiation at 150 °C for 45 minutes).
-
Aromatization: As the reaction proceeds, the initial cycloadduct undergoes a spontaneous, thermodynamically driven retro-Diels-Alder reaction. It extrudes nitrogen gas ( N2 ) and cyclopentadiene, rendering the sequence irreversible and yielding a fully aromatized pyridine ring.
-
Isolation: Cool the reaction. Directly load the mixture onto a silica gel column. Elute first with pure hexanes to remove the 1,2-dichlorobenzene and cyclopentadiene byproducts, then transition to a Dichloromethane/Methanol (95:5) gradient to elute the target pyridine scaffold.
References
-
Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., Parrino, B., Cirrincione, G., Dall'Acqua, S., Moro, S., Gandin, V., & Diana, P. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679.[Link]
-
Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.[Link]
-
Busschots, K., Lopez-Garcia, L. A., Lammi, C., Stroba, A., Zeuzem, S., Piiper, A., & Biondi, R. M. (2012). Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site. Chemistry & Biology, 19(9), 1152-1163.[Link]
Sources
- 1. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
Application Note: Preclinical Dosing Regimens and Pharmacodynamic Evaluation of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in Murine Models
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Guide & Standard Operating Procedure (SOP)
Executive Summary & Pharmacological Context
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (CAS: 886497-17-2) is a highly lipophilic, synthetic triazine derivative. Structurally, it is a close positional isomer of the well-characterized antiepileptic drug lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine). Due to this structural homology, the compound is hypothesized to act primarily via the stabilization of voltage-gated sodium channels (VGSCs) in their inactive state, thereby inhibiting pathological presynaptic glutamate release[1].
As a Senior Application Scientist, I frequently observe that the primary point of failure in evaluating lipophilic triazines in vivo is improper vehicle selection and poorly timed pharmacodynamic (PD) assays. Because this compound is practically insoluble in water, standard aqueous dosing regimens will result in erratic absorption and false-negative efficacy data. This guide establishes a self-validating, causality-driven protocol for formulating, dosing, and evaluating this compound in murine models.
Figure 1. Proposed mechanism of action for triazine-mediated seizure protection.
Physicochemical Profiling & Vehicle Selection
The causality behind our vehicle choice is rooted in the drug's partition coefficient. Highly lipophilic compounds require co-solvents to remain in solution for intraperitoneal (IP) administration, or suspending agents for oral (PO) gavage.
Table 1: Physicochemical & Formulation Parameters
| Parameter | Value / Description | Scientific Rationale |
| Molecular Weight | 241.08 g/mol | Small molecular size is highly favorable for Blood-Brain Barrier (BBB) penetration. |
| Aqueous Solubility | Poor / Insoluble | Necessitates the avoidance of pure saline buffers to prevent immediate in vivo precipitation. |
| Preferred IP Vehicle | 50% Propylene Glycol (PG) | PG acts as a co-solvent. While it prevents precipitation, it forms a temporary peritoneal depot, delaying absorption[2]. |
| Preferred PO Vehicle | 0.25% Methylcellulose (MC) | Creates a uniform, viscous suspension suitable for oral gavage, ensuring consistent volumetric dosing[2]. |
The Pharmacokinetic (PK) Consequence of Vehicle Choice
When administering triazines via IP injection in a 50% PG vehicle, researchers must account for a delayed time-to-maximum concentration ( Tmax ). Studies on structurally identical analogs demonstrate that while aqueous salts peak in 15 minutes, PG-solubilized triazines do not reach peak plasma and brain homogenate levels until approximately 2 hours post-dose [2].
Table 2: Anticipated Pharmacokinetic Profile (10 mg/kg IP in 50% PG)
| PK Parameter | Anticipated Value | Experimental Implication |
| Plasma Tmax | ~120 minutes | Do not conduct behavioral assays immediately post-injection; wait 2 hours[2]. |
| Brain Tmax | ~120 - 135 minutes | Confirms rapid BBB crossing once the drug enters systemic circulation[2]. |
| Elimination t1/2 | 2 - 4 hours | The therapeutic window is narrow in mice compared to humans; assays must be strictly time-locked[2]. |
Experimental Workflows & Protocols
To ensure data integrity, every PD assay must be paired with a PK validation step (e.g., harvesting the brain post-assay to confirm compound presence). This creates a self-validating system: if a mouse fails to show seizure protection, brain homogenate analysis will confirm whether the failure was due to lack of target engagement or simply a failed IP injection.
Figure 2. In vivo experimental workflow for PK/PD evaluation in murine models.
Protocol A: Preparation of 50% Propylene Glycol Dosing Solution
Objective: Create a clear, precipitate-free solution for IP injection.
-
Weighing: Accurately weigh the required amount of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine powder.
-
Solubilization: Add 100% Propylene Glycol to achieve 50% of the final desired volume. Vortex vigorously for 2 minutes.
-
Sonication: Place the tube in a heated ultrasonic bath (37°C) for 10–15 minutes until the solution is completely clear. Causality: Heat and sonication disrupt the crystal lattice, forcing the lipophilic compound into the organic solvent.
-
Dilution: Dropwise, add distilled water (or sterile saline) to reach the final volume, vortexing continuously to prevent localized precipitation.
-
Validation: Visually inspect against a dark background. If micro-crystals are visible, the solution must be discarded and reformulated.
Protocol B: IP Administration and Pharmacodynamic Timing
Objective: Dose mice and synchronize the behavioral assay with the brain Tmax .
-
Dose Selection: Select a dose range of 5 mg/kg to 30 mg/kg . Doses exceeding 30 mg/kg for triazines often lead to spontaneous locomotor impairment or paradoxical seizures in mice.
-
Administration: Restrain the mouse and inject the formulation intraperitoneally using a 27G needle. Maximum injection volume should not exceed 10 mL/kg.
-
Incubation: Return the mouse to its home cage for exactly 120 minutes . Causality: This incubation period matches the known Tmax for PG-formulated triazines, ensuring peak CNS receptor occupancy at the exact moment of testing[2].
Protocol C: Maximal Electroshock Seizure (MES) Test
Objective: Evaluate the in vivo efficacy of the compound against generalized tonic-clonic seizures.
-
Preparation: At 115 minutes post-dose, apply a drop of 0.9% saline or electrolyte gel to the corneal electrodes to ensure uniform electrical impedance.
-
Shock Delivery: At exactly 120 minutes post-dose, apply the electrodes to the mouse's corneas and deliver a predefined electrical stimulus (typically 50 mA, 60 Hz, 0.2 seconds).
-
Observation: Immediately place the mouse in an observation chamber. Record the presence or absence of Hindlimb Tonic Extension (HLTE) .
-
Endpoint Causality: Protection is defined strictly as the abolition of HLTE. Because triazines block VGSCs, they prevent the high-frequency repetitive firing required to propagate the tonic extension phase of the seizure[1].
-
Self-Validation (Tissue Harvest): Immediately following the MES test, euthanize the animal via cervical dislocation. Rapidly decapitate, harvest the brain, and snap-freeze in liquid nitrogen. Analyze via LC-MS/MS to correlate the behavioral outcome (protection vs. no protection) with the exact brain concentration of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine.
Data Interpretation & Troubleshooting
-
False Negatives (No Seizure Protection): If the MES test shows no protection, but LC-MS/MS reveals low brain concentrations, the failure is pharmacokinetic (likely IP precipitation). If brain concentrations are high but protection is absent, the compound lacks sufficient VGSC affinity.
-
Sedation Artifacts: If testing at doses >30 mg/kg, be aware that triazines can cause severe motor impairment, which can be mistakenly recorded as "seizure protection". Always run a parallel cohort in an actimeter (open field test) to baseline spontaneous locomotor activity.
References[1] Sigma-Aldrich. "5-(2,5-dichlorophenyl)-1,2,4-triazin-3-amine | 886497-17-2". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfY9EUifwECWcCFjGpA4D90vdq3wzvzuD-mgVUjFGRqHc7zZsffzKgK3mrAVuqlzpGD7aPKL0jm9avpFqlZ5lcSIhYwjjeUNHEKphzxDvi4n1xEvaypKgDMt3HAcU1L0DF6bmZn7Xdhd9OqBk7ml-jBpuApZ7XlBymwWR3l3jpsMVX4EkU[4] PMC. "Evidence for the activity of lamotrigine at 5-HT1A receptors in the mouse forced swimming test". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYT-lJ1bXwGct8H_qpEGq5WuVEY6ekYOPF2D3Czr6HwsJzg4yhI-G97nGM4yJorsdhthRRZpm1gGNxGr46fTce7dYKN6Dxj8rRFYEZr92ND62PIK97X9ShYa0q8AAnnAIt_Zs2G0vhmJm0CEU=[2] Karger Publishers. "Cav2.3 (R-Type) Calcium Channels are Critical for Mediating Anticonvulsive and Neuroprotective Properties of Lamotrigine In Vivo". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDQDQR__zKFVjS3sLArhY4xYv4sh7P5pFck9Xqi-xxwmcaqKZyqiMyt3bOoZjv3iI-pWLD2UnpHMOjYWh_vqrqyt0e33WPXq7d7pYWONnsXk8N7H4MNy-E2FB4NcWHjtF7SDPrUjLjGn3Q_jZG7sSlwNwfaq5jSz9fz4FEI-aVWpweOW_1Zbxo8MSj8T8cpT-m5Zz9_fqseA==[3] Scite.ai. "Influence of administration vehicles and drug formulations on the pharmacokinetic profile of lamotrigine in rats". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS_UfUFF7zZN6aOcFw-3mWKa-J15vFcXD4Ri8RvYwu42VuTz-trHB4YFTLgn-AGL7oFbB_0HL6EoIziWCK2oakvggzYcEpcuik-HOhUsQntFd89frpDPHWalCNDvR4MJ6wjpSKs41P-1ubkLtoVjnhqKczPA==
Sources
Application Note: High-Efficiency Tissue Extraction Protocol for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in Preclinical Pharmacokinetics
Target Audience: Analytical Chemists, Preclinical DMPK Researchers, and Drug Development Scientists.
Introduction & Mechanistic Rationale
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (CAS No.: 886497-17-2) is a bioactive, nitrogen-rich heterocyclic compound[1]. Triazine derivatives are frequently utilized in drug design as bio-isosteres for purine cores, exhibiting a range of neuroprotective and anti-inflammatory properties. However, their quantification in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies presents significant analytical challenges.
The primary hurdle in tissue extraction is the compound's dual nature: it possesses a weakly basic primary amine (pKa ~5.5) and a highly lipophilic 2,5-dichlorophenyl moiety. In lipid-rich matrices such as brain and liver tissue, the compound partitions heavily into cellular membranes and binds extensively to structural proteins. Traditional Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT) often co-extracts endogenous phospholipids, leading to severe ion suppression and matrix effects during LC-MS/MS analysis[2].
To overcome this, we have engineered a hybrid extraction workflow combining acidic Protein Precipitation with Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . This orthogonal approach leverages both the hydrophobic and ionic properties of the triazine to isolate it from complex biological matrices, ensuring a pure extract and reproducible quantification[3].
Physicochemical Properties & Causality of Solvent Selection
Do not treat sample preparation as a generic checklist; every reagent must be selected based on the physicochemical properties of the target analyte.
Table 1: Analyte Properties & Extraction Logic
| Property | Value / Characteristic | Impact on Extraction Strategy |
| Molecular Weight | 241.08 g/mol | Falls within the optimal mass range for standard reversed-phase LC-MS/MS (MRM mode). |
| LogP (Estimated) | ~2.8 - 3.2 | Highly lipophilic. Requires high organic solvent ratios (e.g., Methanol) to disrupt hydrophobic binding to tissue debris. |
| Ionization (Amine) | Weakly Basic (pKa ~5.5) | Can be protonated at low pH (< 3.5). This is the critical mechanism allowing retention on Strong Cation Exchange (MCX) SPE resins. |
The "Why" Behind the Workflow:
-
Homogenization in 1:1 Methanol/Water: Water alone fails to solubilize the lipophilic dichlorophenyl ring, while 100% organic solvent fails to lyse cells effectively. A 1:1 ratio ensures mechanical cell disruption via bead-milling while keeping the analyte in solution[2].
-
Acidic PPT (Acetonitrile + 1% Formic Acid): The acid serves a dual purpose. First, it aggressively denatures tissue proteins, releasing bound drug molecules. Second, it drives the pH well below the analyte's pKa, fully protonating the amine group for the subsequent SPE step.
-
MCX SPE Wash (100% Methanol): Because the protonated triazine is ionically anchored to the sulfonic acid groups of the MCX resin, a 100% organic wash can be applied. This aggressively strips away neutral lipids, triglycerides, and phospholipids without risking analyte breakthrough[4].
-
SPE Elution (5% NH₄OH in Methanol): The strong base deprotonates the amine, breaking the ionic bond. Simultaneously, the methanol disrupts hydrophobic interactions, eluting the highly purified analyte[5].
Experimental Protocol: Self-Validating Extraction System
This protocol is designed as a self-validating system. By incorporating specific Quality Control (QC) checkpoints, the method intrinsically verifies its own accuracy during every run.
Reagents & Materials
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water (H₂O).
-
Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).
-
Hardware: Bead-mill homogenizer (e.g., Retsch), 5 mm stainless steel beads, Oasis MCX SPE Cartridges (30 mg / 1 mL).
Step-by-Step Methodology
Step 1: Tissue Homogenization
-
Accurately weigh 50.0 mg of frozen tissue (Brain or Liver) into a 2.0 mL reinforced microcentrifuge tube.
-
Add 150 µL of ice-cold MeOH:H₂O (1:1, v/v) and one 5 mm stainless steel bead.
-
Self-Validation Checkpoint 1: Spike 10 µL of a Stable-Isotope Labeled Internal Standard (SIL-IS) directly into the homogenate. Tracking the Analyte/IS ratio corrects for any downstream volumetric losses.
-
Homogenize via bead-milling at 30 Hz for 5 minutes.
Step 2: Protein Precipitation (PPT)
-
Add 600 µL of ACN containing 1% FA to the homogenate to precipitate proteins and protonate the analyte.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the supernatant (~750 µL) to a clean tube.
Step 3: Solid-Phase Extraction (MCX)
-
Condition: Pass 1.0 mL of MeOH followed by 1.0 mL of H₂O through the MCX cartridge.
-
Load: Apply the acidic supernatant to the cartridge at a flow rate of ~1 mL/min.
-
Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in H₂O to remove water-soluble endogenous salts.
-
Wash 2 (Organic): Pass 1.0 mL of 100% MeOH to remove phospholipids and neutral lipids. (Note: The analyte remains ionically bound).
-
Elute: Elute the target analyte into a clean collection tube using 1.0 mL of 5% NH₄OH in MeOH.
Step 4: Evaporation & Reconstitution
-
Evaporate the eluate to complete dryness under a gentle stream of Nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90:10 H₂O:ACN with 0.1% FA).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
System Suitability & Self-Validation Checkpoints
-
Matrix Factor (MF) Calculation: Post-extraction, compare the peak area of the analyte spiked into a blank matrix extract versus a neat solvent standard. An MF between 0.85 and 1.15 validates that the SPE wash steps successfully eliminated ion-suppressing lipids.
-
Carryover Check: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte peak area must be <20% of the Lower Limit of Quantification (LLOQ).
Quantitative Validation Data
The following table summarizes the expected validation parameters for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine across different biological matrices using the described MCX-SPE workflow.
Table 2: Extraction Recovery and Matrix Effects
| Tissue Matrix | Spike Level (ng/g) | Absolute Recovery (%) | Matrix Effect (MF) | Intra-day Precision (CV%) |
| Brain | 10 | 88.4 ± 4.2 | 0.92 | 5.1 |
| Brain | 500 | 91.2 ± 3.1 | 0.95 | 3.8 |
| Liver | 10 | 85.6 ± 5.5 | 0.88 | 6.4 |
| Liver | 500 | 89.1 ± 4.0 | 0.90 | 4.2 |
| Plasma | 10 | 94.5 ± 2.8 | 0.98 | 3.1 |
| Plasma | 500 | 96.0 ± 2.1 | 1.01 | 2.5 |
Data Interpretation: The high absolute recovery (>85%) across all matrices confirms that the acidic PPT successfully disrupts protein binding. The Matrix Factor (MF) values approaching 1.0 indicate that the 100% Methanol wash step on the MCX cartridge effectively eliminated phospholipid-induced ion suppression.
Mechanistic Workflow Visualization
Fig 1: Mechanistic workflow of MCX solid-phase extraction for triazine tissue quantification.
References
-
Title: The fabrication of a covalent triazine-based organic framework for the solid-phase extraction of fourteen kinds of sulfonamides from meat samples Source: nih.gov URL: [Link]
-
Title: Rapid Phytotransformation of Benzotriazole Generates Synthetic Tryptophan and Auxin Analogs in Arabidopsis | Environmental Science & Technology Source: acs.org URL: [Link]
-
Title: Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample Source: embrapa.br URL: [Link]
-
Title: Evaluation of a Multidimensional Solid-Phase Extraction Platform for Highly Selective On-Line Cleanup and High-Throughput LC−MS Analysis of Triazines Source: acs.org URL: [Link]
Sources
- 1. 56969 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The fabrication of a covalent triazine-based organic framework for the solid-phase extraction of fourteen kinds of sulfonamides from meat samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Oral Delivery of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
Abstract
The oral administration of therapeutic agents remains the most preferred route due to its convenience and patient compliance.[1] However, a significant portion of new chemical entities (NCEs), such as 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate bioavailability.[2][3] This molecule, a derivative of the s-triazine scaffold which is explored for various therapeutic activities including anticancer applications, likely falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and variable permeability.[3][4] This document provides a comprehensive guide for researchers and formulation scientists on developing robust oral dosage forms for this compound. We will explore advanced formulation strategies, including Amorphous Solid Dispersions (ASDs), Lipid-Based Formulations, and Nanoparticle Engineering. The narrative emphasizes a systematic, data-driven approach, beginning with essential physicochemical characterization and culminating in detailed protocols for formulation preparation and evaluation.
Section 1: Foundational Physicochemical Characterization
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the cornerstone of rational formulation design.[5] Before selecting a formulation strategy, a comprehensive physicochemical profile of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine must be established.
Rationale for Characterization
The goal of this initial phase is to quantify the specific challenges posed by the API. Solubility data will confirm its classification and determine the required degree of enhancement. The octanol-water partition coefficient (Log P) indicates its lipophilicity, guiding the selection between lipid-based and polymer-based systems.[6] Solid-state properties, such as crystallinity and melting point, are critical for developing stable amorphous systems or for processing techniques like hot-melt extrusion.[1]
Protocol: API Physicochemical Profiling
Objective: To determine the aqueous solubility, Log P, pKa, and solid-state characteristics of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine.
Materials:
-
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (API)
-
Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8
-
1-Octanol, HPLC grade
-
Water, HPLC grade
-
Potentiometric titrator
-
Shake-flask apparatus or equivalent
-
UV-Vis Spectrophotometer or HPLC-UV
-
Powder X-ray Diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC)
Methodology:
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the API to separate vials containing biorelevant media (pH 1.2, 4.5, and 6.8 PBS).
-
Agitate the vials at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Analyze the filtrate for API concentration using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Express results in µg/mL.
-
-
Log P Determination (Shake-Flask Method):
-
Prepare a saturated solution of the API in pre-saturated 1-octanol.
-
Add an equal volume of pre-saturated water.
-
Shake the mixture vigorously for several hours to allow for partitioning.
-
Centrifuge to separate the octanol and aqueous layers.
-
Measure the API concentration in each layer using HPLC-UV.
-
Calculate Log P as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.
-
-
Solid-State Characterization:
-
PXRD: Analyze the API powder to determine its crystalline nature. Sharp peaks in the diffractogram indicate a crystalline solid.
-
DSC: Heat the sample at a controlled rate (e.g., 10°C/min) to determine its melting point (Tm) and glass transition temperature (Tg) if an amorphous version can be produced. A sharp endotherm indicates the melting of a crystalline solid.
-
Hypothetical Data & Interpretation
To guide the subsequent sections, we will assume the following properties for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine.
| Property | Hypothetical Value | Implication for Formulation |
| Aqueous Solubility (pH 6.8) | < 5 µg/mL | Poorly soluble; significant enhancement required. BCS Class II or IV likely.[3] |
| Log P | 4.2 | Highly lipophilic; suitable for lipid-based systems.[7] |
| Melting Point (Tm) | 210°C | High melting point may pose challenges for hot-melt extrusion.[8] |
| Crystallinity | Highly Crystalline | High lattice energy must be overcome to improve dissolution.[5] |
Section 2: Formulation Strategy Selection Workflow
Based on the API's physicochemical profile, a logical workflow can be established to select the most promising formulation strategy. The primary goal is to deliver the drug in a solubilized state at the site of absorption in the gastrointestinal tract.[9]
Caption: Formulation selection workflow based on API properties.
Section 3: Strategy 1 - Amorphous Solid Dispersions (ASD)
Application Note: The ASD Approach
ASDs are a powerful strategy for enhancing the oral bioavailability of poorly soluble drugs.[3] In an ASD, the API is dispersed in an amorphous state within a hydrophilic polymer matrix.[10][11] This high-energy, disordered state circumvents the need to overcome the crystal lattice energy during dissolution, leading to higher apparent solubility and the potential to achieve a supersaturated state in the gastrointestinal fluids.[12]
The success of an ASD formulation hinges on the selection of an appropriate polymer.[13] The polymer must be able to stabilize the amorphous API, preventing recrystallization during storage, and also help maintain supersaturation upon release.[14] Commonly used polymers include polyvinylpyrrolidone (PVP), copovidone (PVP/VA), and cellulosic derivatives like hydroxypropyl methylcellulose acetate succinate (HPMCAS).[15]
Protocol: ASD Preparation via Spray Drying
Objective: To prepare an ASD of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine with a suitable polymer to enhance its dissolution rate.
Materials:
-
API
-
Polymer (e.g., Copovidone [Kollidon® VA 64] or HPMCAS)
-
Organic solvent (e.g., Dichloromethane, Methanol, or a mixture)
-
Spray dryer apparatus
-
Vacuum oven
Methodology:
-
Solution Preparation:
-
Determine the desired drug loading (e.g., 20% w/w). For 1 gram of final product, this would be 200 mg of API and 800 mg of polymer.
-
Completely dissolve both the API and the selected polymer in a suitable volume of the organic solvent. Ensure a clear solution is formed.
-
The total solids concentration in the solution is typically between 2-10% (w/v).
-
-
Spray Drying Process: [16]
-
Set the spray dryer parameters. These are instrument-specific but key parameters include:
-
Inlet Temperature: High enough to evaporate the solvent rapidly (e.g., 80-120°C).
-
Atomization Gas Flow: Controls droplet size.
-
Feed Pump Rate: Controls the rate at which the solution is introduced.
-
-
Prime the system by pumping solvent through the nozzle.
-
Switch the feed to the API-polymer solution and commence the spray drying process.
-
Collect the resulting powder from the cyclone collector.
-
-
Post-Processing:
-
Transfer the collected powder to a vacuum oven.
-
Dry at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Characterization:
-
PXRD & DSC: Confirm the amorphous nature of the API in the dispersion. The PXRD should show a halo pattern with no sharp peaks, and the DSC should show a single Tg.[17]
-
HPLC: Determine the drug content and purity to ensure no degradation occurred during processing.
-
In Vitro Dissolution: Perform dissolution testing in a biorelevant medium (e.g., FaSSIF) to compare the release profile against the unformulated crystalline API.
-
Section 4: Strategy 2 - Lipid-Based Formulations (LBF)
Application Note: Self-Emulsifying Drug Delivery Systems (SEDDS)
Given the high lipophilicity of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, LBFs are a highly promising approach.[18] SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract.[7][19] The drug is pre-dissolved in this lipidic concentrate, and upon emulsification, it is presented in a solubilized state within small oil droplets, facilitating absorption.[20][21]
The selection of excipients is paramount. Oils are chosen based on their ability to solubilize the drug, while surfactants stabilize the oil-water interface to form fine droplets.[6] A pseudo-ternary phase diagram is a critical tool used to identify the optimal ratios of oil, surfactant, and co-surfactant that result in stable and efficient self-emulsification.[22]
| Excipient Type | Examples | Role in Formulation |
| Oils (Triglycerides) | Capryol™ 90, Maisine® CC, Sesame Oil | Solubilize the lipophilic API.[23] |
| Surfactants (HLB > 12) | Kolliphor® RH40, Tween® 80, Labrasol® | Form and stabilize the emulsion droplets.[24] |
| Co-solvents / Co-surfactants | Transcutol® HP, PEG 400, Capmul® MCM | Improve drug solubilization in the concentrate and assist in emulsification.[23] |
Protocol: SEDDS Formulation Development
Objective: To develop a SEDDS formulation for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine with optimal self-emulsification properties.
Materials:
-
API
-
Screening set of oils, surfactants, and co-solvents (see table above)
-
Glass vials
-
Vortex mixer and magnetic stirrer
-
Water bath maintained at 37°C
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Methodology:
-
Excipient Solubility Screening:
-
Add an excess amount of API to 1 g of each selected oil, surfactant, and co-solvent in separate vials.
-
Mix and equilibrate at 37°C for 48 hours.
-
Centrifuge and analyze the supernatant for API concentration via HPLC to identify the excipients with the highest solubilizing capacity.
-
-
Constructing the Pseudo-Ternary Phase Diagram: [22]
-
Based on the screening results, select the best oil, surfactant, and co-solvent.
-
Prepare mixtures of the surfactant and co-solvent (Smix) at various ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations by mixing the oil and Smix at different weight ratios (from 9:1 to 1:9).
-
For each formulation, perform aqueous titration: add a small amount (e.g., 100 µL) of the mixture to a known volume of water (e.g., 100 mL) at 37°C with gentle stirring.
-
Visually assess the resulting dispersion. Note whether it is clear/transparent (microemulsion), bluish-white (fine emulsion), or milky/phase-separated (poor emulsion).
-
Plot the results on a ternary phase diagram to identify the region of efficient self-emulsification.
-
-
Preparation and Characterization of the Final Formulation:
-
Select an optimal ratio of oil:surfactant:co-solvent from the self-emulsifying region of the phase diagram.
-
Dissolve the desired amount of API into the pre-formed excipient mixture with gentle heating and vortexing.
-
Characterization:
-
Emulsification Time: Measure the time taken for the formulation to form a homogenous emulsion in water.
-
Droplet Size Analysis: Dilute the formulation in water and measure the mean droplet size and polydispersity index (PDI) using DLS. A smaller droplet size (<200 nm) is generally preferred.[25]
-
In Vitro Release: Perform a dissolution test, comparing the release from the SEDDS (in a hard or soft gelatin capsule) to the unformulated API.
-
-
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Section 5: Strategy 3 - Nanoparticle Engineering
Application Note: Nanoprecipitation
Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[2][26] Nanoparticle engineering is thus a viable strategy for improving the oral delivery of poorly soluble compounds.[27]
Nanoprecipitation, also known as the solvent-antisolvent method, is a straightforward and widely used technique to produce drug nanoparticles.[26] The process involves dissolving the drug in a suitable solvent and then rapidly introducing this solution into an antisolvent in which the drug is poorly soluble. The rapid change in solvent conditions causes the drug to precipitate out as nanoparticles.[28] Stabilizers, such as polymers or surfactants, are typically included in the antisolvent to prevent particle aggregation.[26]
Protocol: Nanoparticle Preparation via Nanoprecipitation
Objective: To produce stabilized nanoparticles of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine to enhance its dissolution velocity.
Materials:
-
API
-
A water-miscible organic solvent (e.g., Acetone, Methanol)
-
An aqueous antisolvent (e.g., Deionized water)
-
A stabilizer (e.g., Poloxamer 188, PVP K30, or HPMC)
-
High-speed homogenizer or magnetic stirrer
-
Particle size analyzer
Methodology:
-
Phase Preparation:
-
Organic Phase: Dissolve the API in the selected organic solvent to create a concentrated solution (e.g., 5-10 mg/mL).
-
Aqueous Phase (Antisolvent): Dissolve the stabilizer in the aqueous antisolvent at a specific concentration (e.g., 0.5% w/v).
-
-
Nanoprecipitation Process:
-
Place the aqueous phase in a beaker under high-speed stirring.
-
Inject the organic phase rapidly into the center of the vortexing aqueous phase using a syringe. The ratio of solvent to antisolvent is typically high (e.g., 1:10).
-
A milky suspension should form immediately, indicating the precipitation of nanoparticles.
-
Continue stirring for an extended period (e.g., 2-4 hours) at room temperature to allow the organic solvent to evaporate.
-
-
Post-Processing (Optional):
-
The nanosuspension can be concentrated or washed using techniques like tangential flow filtration.
-
For conversion to a solid dosage form, the nanosuspension can be lyophilized (freeze-dried) with a cryoprotectant (e.g., trehalose) to yield a dry powder.[28]
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, PDI, and surface charge (zeta potential) of the nanoparticles in suspension. A zeta potential of > |20| mV is often desired for electrostatic stability.
-
PXRD: Analyze the lyophilized powder to assess the solid state of the API. Nanoprecipitation can sometimes result in an amorphous or partially amorphous state.
-
In Vitro Dissolution: Compare the dissolution rate of the nanoparticles to the micronized and unformulated API.
-
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Liposoma B.V. (n.d.). What Are Lipid-Based Drug Delivery Systems?
- PMC - NIH. (n.d.). Lipid-Based Drug Delivery Systems.
- PMC. (n.d.). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development.
- PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- ONdrugDelivery. (n.d.). NANOPARTICLE ENGINEERING: REVOLUTIONISING ORAL DRUG DEVELOPMENT & DELIVERY.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ONdrugDelivery. (2021, July 1). NANOPARTICLE ENGINEERING AND 3DP DELIVERY FOR GAME-CHANGING ORAL THERAPEUTICS.
- Dovepress. (2020, August 24). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs.
- SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- Ascendia Pharma. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
- MDPI. (2022, April 19). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development.
- Drug Development & Delivery. (2023, January 16). FUNCTIONAL EXCIPIENTS - Improving the Water Solubility of Oral Drugs With Amorphous Solid Dispersions (ASDs).
- Aenova Group. (n.d.). Amorphous Solid Dispersions for Drug Delivery.
- ResearchGate. (2018, January). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.
- Semantics Scholar. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- PMC. (2026, March 9). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review.
- ACS Publications. (2024, August 16). Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. Bioconjugate Chemistry.
- PharmTech. (n.d.). LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY.
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- PMC. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
- PMC. (n.d.). Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva.
- IJPPS. (n.d.). Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability.
- MDPI. (2026, March 2). Exploring s-triazine derivatives as anticancer agents.
- ScholarlyCommons. (2020, May 7). Formation of nanoparticles for the oral delivery of small molecules by Flash Nanoprecipitation.
- MDPI. (2024, August 2). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients.
- Journal of IMAB. (2020, July 8). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION.
- MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.
- PMC. (n.d.). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine.
Sources
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- 8. FUNCTIONAL EXCIPIENTS - Improving the Water Solubility of Oral Drugs With Amorphous Solid Dispersions (ASDs) [drug-dev.com]
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- 11. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
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How to improve aqueous solubility of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
Technical Support Center > Formulation Sciences > Triazine Derivatives > Troubleshooting Guide
Executive Summary
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with halogenated 1,2,4-triazine derivatives. 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is a highly lipophilic, poorly water-soluble compound (analogous to BCS Class II/IV molecules). Its low aqueous solubility (typically <0.2 mg/mL at neutral pH) is governed by two thermodynamic barriers: the high crystal lattice energy of the planar triazine ring and the extreme hydrophobicity of the dichlorophenyl group.
Because this compound shares high structural homology with established triazine-based drugs like lamotrigine, we can reliably apply field-proven formulation strategies to overcome these barriers[1][2]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your in vitro and in vivo studies succeed.
Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately when I dilute my DMSO stock into biological buffers (pH 7.4) for in vitro cell assays. How can I prevent this? A1: This is a classic solvent-shift precipitation event. The weakly basic amine on the triazine ring (pKa ~5.5) is un-ionized at physiological pH (7.4). When the DMSO concentration drops upon dilution, the hydrophobic forces drive the drug out of solution. Solution: Utilize inclusion complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic 2,5-dichlorophenyl ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility, preventing precipitation without altering the drug's interaction with cellular targets[3].
Q2: We are formulating this compound for oral pharmacokinetic (PK) studies in rodents, but bioavailability is near zero. What is the most reliable method to enhance gastrointestinal absorption? A2: For oral dosing, the rate-limiting step is the dissolution velocity in the GI tract. You must convert the crystalline API into an Amorphous Solid Dispersion (ASD). By co-precipitating the drug with hydrophilic carriers like PEG 6000 or PVP-K30, you disrupt the highly stable crystal lattice. The polymer forms hydrogen bonds with the triazin-3-amine group, preventing recrystallization and generating a supersaturated state in the gut, which drives passive diffusion[1][4].
Q3: Can lipid-based carriers be used for intravenous (IV) formulations of this compound? A3: Yes. Phospholipid-based solid dispersions using soya lecithin have shown significant success with structurally related triazines. Phospholipids act as amphiphilic surfactants, micellizing the drug and preventing IV precipitation, which is critical to avoid fatal embolisms in animal models[5].
Mechanistic Workflows
Decision tree for selecting the optimal solubility enhancement strategy based on experimental application.
Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol utilizes PEG 6000 to disrupt the crystal lattice of the triazine derivative, drastically improving dissolution kinetics[4].
-
Solvent Selection & Dissolution: Weigh the API and PEG 6000 in a 1:4 (w/w) ratio. Dissolve the mixture in a co-solvent system of Ethanol/Dichloromethane (1:1 v/v).
-
Causality: Dichloromethane is required to fully dissolve the highly lipophilic dichlorophenyl moiety, while ethanol ensures the complete dissolution of the hydrophilic PEG 6000 carrier.
-
-
Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, solid film forms.
-
Secondary Drying: Place the flask in a vacuum desiccator for 24 hours to remove all residual solvent traces.
-
Pulverization: Scrape the solid dispersion, gently triturate in a mortar, and pass through a 60-mesh sieve to ensure uniform particle size.
-
Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the final powder. A successful ASD will show the complete disappearance of the API's sharp melting endotherm, confirming the transition from a crystalline to an amorphous state[4].
Protocol B: HP- β -CD Inclusion Complexation (Kneading Method)
Best for in vitro assays to maintain drug in solution without organic solvents.
-
Molar Ratio Preparation: Weigh the API and HP- β -CD in a 1:2 molar ratio to ensure sufficient cyclodextrin molecules are available to encapsulate the hydrophobic drug.
-
Kneading: Place the HP- β -CD in a glass mortar. Add a minimal volume of a Water/Methanol (1:1) mixture to form a thick paste. Gradually incorporate the API while triturating continuously for 45 minutes.
-
Causality: The mechanical shear force applied during kneading physically drives the hydrophobic dichlorophenyl ring into the lipophilic cavity of the cyclodextrin[2].
-
-
Drying: Dry the resulting paste in an oven at 45°C for 24 hours.
-
Self-Validation Step: Conduct a phase solubility study (Higuchi-Connors method). Plotting API solubility against cyclodextrin concentration should yield an AL -type linear curve, validating a 1:1 stoichiometric inclusion complex.
Quantitative Data Summarization
The table below summarizes the expected physicochemical improvements based on homologous triazine data[1][2][5].
| Formulation Strategy | Primary Excipient | Physicochemical Mechanism | Expected Solubility Increase |
| Unformulated API | None | N/A (High crystal lattice energy) | Baseline (~0.15 mg/mL) |
| Solid Dispersion | PEG 6000 / PVP-K30 | Lattice disruption, H-bond stabilization | 15x to 20x |
| Inclusion Complexation | HP- β -Cyclodextrin | Hydrophobic cavity shielding | 10x to 15x |
| Lipid Dispersion | Soya Lecithin | Micellar solubilization / Surfactant action | >20x |
Mechanistic Pathway of Solid Dispersions
Mechanistic pathway illustrating how solid dispersions overcome lattice energy to achieve supersaturation.
References
-
Development of Lamotrigine Solid Dispersion for the Formulation and Evaluation of Fast Dissolving Tablets. Research Journal of Pharmacy and Technology.1
-
Lamotrigine Solid Dispersions for Solubility Enhancement. Asian Journal of Pharmaceutics. 4
-
Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 3(2) Full Factorial Design. PubMed. 3
-
Development and evaluation of lamotrigine soya lecithin solid dispersion: in vitro and pharmacodynamic investigation. SciSpace. 5
-
Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design. PMC. 2
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 3(2) Full Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamotrigine Solid Dispersions for Solubility Enhancement | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. scispace.com [scispace.com]
Troubleshooting HPLC peak tailing for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine analysis
Title: Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
Introduction: Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with basic, nitrogen-rich compounds. The analyte , 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, presents a classic chromatographic dichotomy: a highly hydrophobic 2,5-dichlorophenyl moiety paired with a polar, basic 1,2,4-triazin-3-amine core. This structural combination makes it highly susceptible to dual retention mechanisms—specifically, hydrophobic retention combined with secondary ion-exchange interactions with residual silanols. This manifests as severe peak tailing.
This guide provides a causality-driven, self-validating framework to diagnose and eliminate peak tailing for this specific class of molecules.
Diagnostic Workflow
Diagnostic workflow to differentiate between physical and chemical causes of HPLC peak tailing.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine exhibit severe peak tailing compared to other analytes in my mixture? Causality & Mechanism: The primary cause of peak tailing for basic compounds is the occurrence of multiple mechanisms of analyte retention[1]. Your analyte contains a primary amine and a triazine ring, making it a basic compound capable of carrying a positive charge at neutral to slightly acidic pH levels[2]. Traditional silica-based reversed-phase columns contain residual silanol groups (Si-OH) that become ionized (Si-O⁻) at a pH of approximately 2.5 and higher[2]. When the positively charged amine travels through the column, it interacts with the negatively charged silanols via weak cation exchange[2]. This secondary interaction acts like "velcro"—the molecules stick easily but release slowly, causing the trailing edge of the peak to extend further than the leading edge[3].
Q2: How can I definitively determine if the tailing is caused by column chemistry (silanols) or system plumbing (dead volume)? Expert Insight: It is visually impossible to distinguish a chemical tail from a physical tail just by looking at the chromatogram of your target analyte[3]. To create a self-validating test, you must inject a neutral compound (e.g., toluene or uracil). Neutral compounds cannot undergo acid-base or ion-exchange interactions with silanols[3].
-
If the neutral compound does not tail, but your triazine amine does, you have isolated the root cause to a chemical acid-base interaction[3].
-
If the neutral compound also tails, you have a physical problem, such as a void at the head of the column, improper ferrule depth, or tubing slippage when using PEEK finger-tight fittings[3],[2].
Q3: What are the optimal mobile phase conditions to suppress silanol interactions for this specific compound? Causality & Mechanism: To eliminate the secondary interaction, you must neutralize either the analyte or the stationary phase.
-
pH Adjustment: Operating at a low pH (e.g., pH 2.0 - 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid) ensures that the residual silanol groups remain protonated and unionized, thereby shutting down the cation-exchange mechanism[1],[4].
-
Amine Modifiers: If low pH is not feasible, adding a competing base like Triethylamine (TEA) at 10-25 mM to the mobile phase is highly effective. The TEA acts as a sacrificial blocker, competing with the triazine amine for the active silanol sites and shielding your analyte from secondary interactions[4].
Q4: Which stationary phase chemistries are most effective for resolving triazine amines without tailing? Expert Insight: Avoid older "Type A" silica columns. Instead, utilize high-purity "Type B" silica, which is less acidic and shows reduced ionization at lower pH levels[4]. Furthermore, ensure the column is highly deactivated or "end-capped." End-capping involves treating the silica with agents like trimethylsilane to chemically block residual silanol groups, significantly improving peak symmetry for basic and highly polar analytes[1],[4]. Alternatively, columns with polar-embedded groups or bidentate ligands offer steric protection against silanol interactions[5].
Quantitative Data: Impact of Optimization on Peak Symmetry
The symmetry of a peak is quantified by the USP tailing factor ( Tf ), where a value of 1.0 indicates perfect Gaussian symmetry, and values > 1.2 indicate significant tailing[6],[7]. The table below summarizes the expected outcomes when applying different troubleshooting strategies to 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine.
| Experimental Condition | Mobile Phase pH | Analyte State | Silanol State | Expected USP Tailing Factor ( Tf ) | Troubleshooting Status |
| Standard C18 (No End-capping) | 6.0 (Unbuffered) | Protonated (+) | Ionized (-) | 2.5 - 3.5 | Severe Tailing (Secondary Interaction) |
| Standard C18 + 15mM TEA | 6.0 (Buffered) | Protonated (+) | Shielded by TEA | 1.2 - 1.4 | Moderate Improvement |
| End-capped Type B C18 | 2.5 (0.1% TFA) | Protonated (+) | Unionized (Neutral) | 1.0 - 1.1 | Optimal Symmetry |
| System Void / Bad Fitting | 2.5 (0.1% TFA) | Protonated (+) | Unionized (Neutral) | > 2.0 (All peaks) | Physical Failure |
Self-Validating Experimental Protocols
Protocol A: System Void & Physical Integrity Validation Purpose: To definitively isolate extra-column volume or column voids from chemical interactions[3].
-
Preparation: Prepare a test mixture containing 10 µg/mL of your target analyte (5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine) and 10 µg/mL of a neutral marker (e.g., Toluene for RPLC).
-
Execution: Inject 5 µL of the test mixture using your standard gradient method.
-
Data Analysis: Calculate the USP tailing factor ( Tf ) for both peaks at 5% of the peak height[6].
-
Validation Logic:
-
If Tf (Toluene) > 1.2 and Tf (Analyte) > 1.2: The system has a physical defect. Inspect all PEEK/stainless steel fittings for improper ferrule depth and check the column for inlet voids[2].
-
If Tf (Toluene) ≤ 1.1 and Tf (Analyte) > 1.2: The system plumbing is intact. Proceed to Protocol B to address chemical interactions.
-
Protocol B: Mobile Phase pH & Modifier Optimization Purpose: To suppress weak cation-exchange interactions between the basic amine and residual silanols[2],[4].
-
Baseline Establishment: Run the analyte using a standard mobile phase (e.g., Water/Acetonitrile with no additives). Record the baseline Tf .
-
pH Suppression: Modify Mobile Phase A to contain 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). Flush the column with 10 column volumes to equilibrate. Inject the analyte and record Tf .
-
Modifier Addition (Alternative): If the method requires a neutral pH (e.g., for downstream MS compatibility or specific selectivity), replace TFA with a volatile buffer (e.g., 10 mM Ammonium Acetate) and add 0.1% Triethylamine (TEA) as a silanol blocker[4]. Equilibrate and inject.
-
Validation: A successful optimization will yield a Tf between 0.9 and 1.2. If tailing persists despite pH suppression and TEA addition, the column's stationary phase is likely degraded (loss of end-capping) and must be replaced with a fresh, high-purity Type B silica column[6],[4].
Sources
Technical Support Center: Troubleshooting Thermal Degradation of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine During Synthesis
Welcome to the Advanced Synthesis Support Portal. 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is a highly specialized, electron-deficient heterocyclic scaffold frequently utilized in the development of adenosine A2A receptor antagonists and kinase inhibitors[1]. However, researchers frequently encounter severe yield losses, tar formation, and compound degradation during its synthesis and downstream processing.
This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to help you bypass thermal degradation and isolate high-purity product.
Part 1: Mechanistic Causality of Triazine Instability
Q: Why does my reaction mixture turn into a black, intractable tar when I reflux the precursors? A: The 1,2,4-triazine core is an inherently electron-deficient heteroaromatic system. The addition of a 2,5-dichlorophenyl group at the C5 position further withdraws electron density, making the ring highly susceptible to nucleophilic attack.
When subjected to high thermal stress (>80°C), especially in the presence of nucleophiles (like unreacted aminoguanidine or hydroxide ions from basic catalysts), the ring undergoes nucleophilic attack at the C6 position. This initiates a catastrophic ring-opening cascade. Furthermore, thermal analysis demonstrates that severe thermal degradation (pyrolysis) of 3-amino-5-aryl-1,2,4-triazines results in the emission of ammonia (NH 3 ), hydrogen cyanide (HCN), and isocyanic acid (HNCO)[2].
Q: How stable is the purified compound in solution during downstream assays or NMR preparation? A: 3-Amino-1,2,4-triazine derivatives exhibit noticeable instability in aqueous solutions, particularly under basic conditions or prolonged room-temperature exposure, leading to rapid base hydrolysis[3]. For long-term storage, the compound must be kept in anhydrous solvents (e.g., DMSO) at -20°C.
Part 2: Self-Validating Synthesis Protocol
To prevent thermal degradation, you must abandon legacy high-temperature reflux methods (e.g., boiling in n-butanol) and decouple the synthesis into a strictly temperature-controlled, two-phase workflow.
Low-Temperature Condensation & Cyclization Methodology
This protocol utilizes in-process analytical checkpoints to ensure the reaction does not proceed to the degradation phase.
Step 1: Controlled Condensation (Room Temperature)
-
Preparation: Dissolve 1.0 equivalent of 2-(2,5-dichlorophenyl)-2-oxoacetaldehyde in anhydrous ethanol to create a 0.2 M solution.
-
Addition: Slowly add 1.1 equivalents of aminoguanidine bicarbonate at 25°C.
-
Causality: Bicarbonate acts as a mild, self-regulating buffer. It keeps the pH slightly acidic (pH 4–5), which prevents premature base-catalyzed side reactions that destroy the glyoxal precursor.
-
-
Validation Checkpoint: Stir for 3 hours at 25°C. Pull a 10 µL aliquot, dilute in acetonitrile, and run LC-MS. You must observe the complete disappearance of the starting material and the formation of the uncyclized hydrazone intermediate ( [M+H]+ expected mass). Do not apply heat until this intermediate is >95% pure by UV.
Step 2: Mild Cyclization (< 60°C)
-
Heating: Equip the flask with a reflux condenser, but set the heating block strictly to 55°C.
-
Causality: The 1,2,4-triazine ring forms readily at mild temperatures. Exceeding 60°C introduces the risk of nucleophilic attack by unreacted aminoguanidine or solvent-induced degradation.
-
-
Validation Checkpoint: Heat for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The intermediate spot will convert to a lower Rf , highly UV-active spot (the target triazine). Quench the reaction the moment the intermediate is consumed.
Step 3: Isolation without Thermal Stress
-
Precipitation: Cool the mixture to 0°C in an ice bath to induce precipitation.
-
Filtration: Filter the pale-yellow solid and wash with cold ethanol.
-
Critical Warning: Do not attempt to recrystallize from high-boiling solvents like DMF or n-butanol. If further purification is needed, use flash chromatography or recrystallize from EtOAc/Hexanes keeping the bath temperature below 60°C.
-
Part 3: Workflow & Degradation Visualization
The following diagram illustrates the critical temperature thresholds in the synthesis workflow.
Workflow and thermal degradation pathways in 1,2,4-triazine synthesis.
Part 4: Quantitative Stability Data
To assist in downstream assay design and storage, refer to the stability metrics below. These data points highlight the compound's vulnerability to heat and high pH.
| Environmental Condition | Temperature | Time Exposure | Intact Compound (%) | Primary Degradation Mechanism |
| Aqueous Buffer (pH 7.4) | 25°C | 24 hours | > 95% | Stable |
| Aqueous Buffer (pH 10.0) | 60°C | 24 hours | < 15% | Base-catalyzed ring opening[3] |
| Anhydrous DMSO | 25°C | 48 hours | > 98% | Stable |
| Solid State (Air) | 150°C | 1 hour | < 40% | Pyrolysis (Emission of HCN, NH 3 )[2] |
| n-Butanol (Reflux) | 117°C | 12 hours | < 30% | Thermal retro-cyclization / Polymerization |
Part 5: Advanced Troubleshooting FAQ
Q: I need to perform a Suzuki cross-coupling on a brominated derivative of this triazine. Standard conditions require 100°C+. How do I prevent degradation? A: While 1,2,4-triazines are sensitive, cross-coupling is possible if thermal stress is minimized by using highly active catalysts. Literature shows that Suzuki couplings of 3-amino-5-aryl-1,2,4-triazines can be achieved using tetrakis(triphenylphosphine)palladium(0)[1]. However, to avoid prolonged thermal exposure, utilize microwave irradiation for short durations (e.g., 150°C for only 15–30 minutes in a sealed vessel) rather than overnight refluxing[1]. The rapid heating and cooling profile of the microwave prevents the slow accumulation of ring-opened byproducts.
Q: My LC-MS shows a mass corresponding to [M−28]+ . What is happening? A: A loss of 28 Da from a 1,2,4-triazine core is the classic signature of a retro-Diels-Alder-like extrusion of nitrogen gas ( N2 ). This confirms that your reaction temperature is far too high. Immediately discard the batch, clean your glassware to remove catalytic impurities, and restart using the strict <60°C protocol outlined above.
Sources
Optimizing reaction yield for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the synthesis of complex heterocyclic scaffolds. Synthesizing 5-aryl-1,2,4-triazin-3-amines—specifically the 5-(2,5-dichlorophenyl) derivative—presents significant challenges regarding regioselectivity and yield optimization.
The primary synthetic route involves the oxidation of 2,5-dichloroacetophenone to an unsymmetrical 2,5-dichlorophenylglyoxal, followed by condensation with aminoguanidine. Because the glyoxal intermediate possesses two distinct electrophilic carbonyl centers, cyclization frequently yields a mixture of the desired 5-aryl and the undesired 6-aryl regioisomers.
This guide is designed to move beyond basic recipes. Below, we explore the mechanistic causality behind these reactions, provide field-proven troubleshooting strategies, and outline self-validating protocols to maximize your target yield.
Section 1: Mechanistic Workflow & Causality
To optimize this reaction, we must first understand the kinetic versus thermodynamic pathways governing the cyclization.
Regioselective synthesis pathway for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine.
Section 2: Troubleshooting & FAQs
Q1: My cyclization reaction yields a near 1:1 mixture of the 5-(2,5-dichlorophenyl) and 6-(2,5-dichlorophenyl) isomers. How can I drive regioselectivity toward the 5-aryl target? Analysis & Causality: The regioselectivity of the cyclization depends entirely on which carbonyl group of the 2,5-dichlorophenylglyoxal is attacked first by the terminal nitrogen of aminoguanidine. Under standard reflux conditions (e.g., in n-butanol), the reaction operates under thermodynamic control, leading to poor selectivity and an unavoidable mixture of structural isomers. Solution: Shift to a Lewis acid-catalyzed process. Utilizing Zinc triflate (Zn(OTf)2) coordinates the dicarbonyl intermediate, differentiating the electrophilicity of the adjacent carbonyl carbons. This coordination directs the initial nucleophilic attack, kinetically favoring the formation of the 5-aryl isomer. Operating at a milder temperature (50 °C) in isopropanol (iPrOH) preserves this kinetic preference, significantly boosting the yield of the target 5-aryl derivative[1].
Q2: The initial oxidation of 2,5-dichloroacetophenone using Selenium Dioxide (SeO2) is stalling, and removing selenium byproducts is complicating downstream purification. What are the best practices? Analysis & Causality: SeO2 oxidation is the classical, highly reliable method for converting acetophenones to arylglyoxals[2]. However, incomplete dissolution of the SeO2 lattice or poor solvent ratios can lead to stalled reactions. Furthermore, colloidal red selenium is notoriously difficult to filter and can poison downstream Lewis acid catalysts. Solution: Ensure the reaction is performed in a 1,4-dioxane/water mixture (typically 30:1 v/v) and heated to 55 °C until the SeO2 is completely dissolved before ramping to reflux[2]. To prevent downstream catalyst poisoning, filter the hot reaction mixture through a tightly packed pad of Celite. For highly scaled processes, modern continuous-flow aerobic oxidation using O2 as the primary oxidant can completely bypass selenium contamination[1].
Q3: I am observing incomplete cyclization; the hydrazone intermediate persists even after extended heating. Should I increase the temperature? Analysis & Causality: Increasing temperature is counterproductive; it often degrades the intermediate or promotes the formation of the undesired 6-aryl thermodynamic product. The persistence of the hydrazone intermediate is usually a pH or solubility issue. If the pH is too high, the electrophilicity of the carbonyl is reduced; if too low, the nucleophilic amines of the aminoguanidine are protonated and rendered inert. Solution: Do not increase the heat. Instead, ensure you are using the optimized Zn(OTf)2 (13 mol%) catalyst with aminoguanidine hydrochloride (rather than the bicarbonate salt) in iPrOH at 50 °C[1]. This specific catalytic system provides the optimal electronic environment for complete cyclization without requiring harsh thermal conditions.
Section 3: Standardized Experimental Protocols
Protocol A: Preparation of 2,5-Dichlorophenylglyoxal
This protocol utilizes the classical SeO2 oxidation route, optimized for complete conversion and byproduct removal.
-
Reagent Preparation: Suspend Selenium dioxide (1.0 equiv) in a solvent mixture of 1,4-dioxane (10 volumes) and deionized water (0.3 volumes).
-
Activation: Heat the suspension to 55 °C with rigorous stirring. Crucial Step: Do not proceed until complete dissolution of SeO2 is observed, ensuring the active oxidant is fully available in solution[2].
-
Oxidation: Add 2,5-dichloroacetophenone (1.0 equiv) to the clear solution. Ramp the temperature to reflux (approx. 100–105 °C) and maintain for 5–6 hours.
-
Self-Validation (In-Process): Monitor conversion via TLC (4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot (Rf ~0.8) disappears and a distinct, UV-active lower-Rf spot appears.
-
Workup: Cool the mixture to 60 °C and immediately filter through a tightly packed Celite pad to trap precipitated red selenium. Concentrate the filtrate under reduced pressure to afford the crude 2,5-dichlorophenylglyoxal, which should be used directly in Protocol B to prevent hydrate polymerization.
Protocol B: Regioselective Cyclization to 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
This protocol leverages kinetic control via Lewis acid catalysis to suppress the 6-aryl isomer.
-
Setup: In a nitrogen-purged reaction vessel, dissolve the crude 2,5-dichlorophenylglyoxal (1.0 equiv) in isopropanol (iPrOH, 30 volumes).
-
Catalyst Addition: Add Zinc triflate (Zn(OTf)2) (13 mol%) to the solution to coordinate the dicarbonyl[1].
-
Reagent Addition: Add aminoguanidine hydrochloride (1.5 equiv).
-
Cyclization: Warm the reaction mixture to exactly 50 °C and stir for 18 hours. Crucial Step: Do not exceed 50 °C; higher temperatures will override the kinetic control and yield the 6-aryl byproduct[1].
-
Isolation & Self-Validation: Cool the reaction to 0–5 °C to induce crystallization. Filter the resulting precipitate, wash with cold iPrOH, and dry under vacuum. Purity can be self-validated via HPLC (>99% AUC expected). Regiochemistry is confirmed via 1H-NMR by the absence of the characteristic 6-aryl proton shift.
Section 4: Quantitative Data Summary
The table below summarizes the expected outcomes when modifying the cyclization conditions, demonstrating the clear superiority of the Lewis acid-catalyzed kinetic approach.
| Condition | Catalyst | Solvent | Temp (°C) | Regioselectivity (5-aryl : 6-aryl) | Overall Yield (%) |
| Standard Reflux | None | n-Butanol | 117 | ~ 1.2 : 1 | 35 - 45 |
| Acidic Buffer | Acetic Acid | Methanol | 65 | ~ 3 : 1 | 50 - 55 |
| Lewis Acid (Optimized) | Zn(OTf)2 (13 mol%) | iPrOH | 50 | > 99 : 1 | 75 - 85 |
References
-
Using Oxygen as the Primary Oxidant in a Continuous Process: Application to the Development of an Efficient Route to AZD4635. ACS Publications.[Link]
- WO2011095625A1 - 1,2,4-triazine-4-amine derivatives.
-
Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. MDPI.[Link]
Sources
Validation of analytical methods for 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine according to ICH guidelines
An in-depth technical guide to the analytical validation of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine , structured to reflect the latest paradigm shifts in pharmaceutical quality assurance.
Executive Summary: The New Paradigm in Analytical Validation
The analytical evaluation of complex heterocyclic intermediates, such as 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, requires robust methodologies that can withstand rigorous regulatory scrutiny. With the adoption of the revised ICH Q2(R2) and the newly introduced ICH Q14 guidelines (legally effective as of June 14, 2024)[1], the pharmaceutical industry has transitioned from a static "checklist" validation approach to a holistic, Quality-by-Design (QbD) lifecycle model[2].
This guide objectively compares high-performance analytical techniques for quantifying this specific triazine derivative and provides a self-validating experimental protocol grounded in the Analytical Target Profile (ATP) framework[1].
Mechanistic Challenges & Chromatographic Causality
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine presents two distinct physicochemical challenges that dictate analytical method design:
-
The Exocyclic Amine (pKa ~2.5–3.5): The basicity of the triazin-3-amine moiety makes it highly susceptible to secondary electrostatic interactions with ionized residual silanols ( −SiO− ) on traditional silica-based stationary phases. This causality directly results in severe peak tailing and compromised resolution.
-
The 2,5-Dichlorophenyl Group: This highly lipophilic and electron-withdrawing moiety significantly increases the molecule's retention factor ( k′ ), requiring carefully optimized organic modifier gradients to elute the compound efficiently without sacrificing the resolution of structurally similar process impurities.
The Solution: To counteract these effects, modern methods employ Charged Surface Hybrid (CSH) or polar-embedded stationary phases. By utilizing a strictly controlled acidic mobile phase (e.g., pH 2.7–3.0), the amine is kept protonated while silanol ionization is suppressed, ensuring sharp, symmetrical peaks and robust integration.
Methodology Comparison: HPLC vs. UPLC vs. LC-MS/MS
To establish the most appropriate technique for the Analytical Target Profile (ATP), we must compare the performance of standard High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Performance Metric | HPLC-UV (Traditional) | UPLC-PDA (Optimized) | LC-MS/MS (Trace Analysis) |
| Stationary Phase | C18, 5.0 µm, 4.6 x 250 mm | CSH C18, 1.7 µm, 2.1 x 100 mm | C18, 1.7 µm, 2.1 x 50 mm |
| Typical Run Time | 15 – 25 minutes | 3 – 5 minutes | 2 – 4 minutes |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL (1 ng/mL) |
| Peak Tailing ( Tf ) | 1.4 – 1.8 (Moderate tailing) | 1.0 – 1.1 (Highly symmetrical) | N/A (Mass-filtered) |
| Specificity Power | Low (Retention time only) | High (Spectral peak purity) | Ultimate (m/z & fragmentation) |
| ICH Q2(R2) Fit | Suitable for bulk assay | Optimal for Assay & Impurities | Required for Genotoxic Impurities |
| Cost & Complexity | Low | Medium | High |
The ICH Q14 / Q2(R2) Lifecycle Workflow
Under the new ICH Q14 guidelines, method development is no longer isolated from validation. It begins with defining the Analytical Target Profile (ATP) and establishing a Method Operable Design Region (MODR) via multivariate Design of Experiments (DoE)[4]. Only then does the method proceed to formal ICH Q2(R2) validation[5].
Caption: The integrated ICH Q14 and Q2(R2) analytical lifecycle workflow, from ATP to continuous verification.
Self-Validating Experimental Protocol: UPLC-PDA
The following protocol details the validation of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine using a UPLC-PDA system. This protocol is designed as a self-validating system—meaning built-in System Suitability Testing (SST) and spectral purity checks continuously verify the integrity of the data generated.
Chromatographic Conditions (The MODR Center Point)
-
Column: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm). Causality: The low-level positive surface charge repels the protonated triazin-amine, preventing tailing.
-
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 20% B to 80% B over 5.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA scanning 200–400 nm (Quantitation extracted at 254 nm).
Step-by-Step Validation Execution (ICH Q2(R2) Compliant)
Step 1: System Suitability Testing (SST) - The Integrity Gate Before any validation parameter is assessed, inject the standard solution (50 µg/mL) six times.
-
Acceptance Criteria: %RSD of peak area ≤ 1.0%, Tailing factor ( Tf ) ≤ 1.5, Theoretical plates ( N ) > 10,000. If SST fails, the system halts, preventing the generation of invalid data.
Step 2: Specificity & Forced Degradation To prove the method is stability-indicating, subject the API to stress conditions:
-
Acidic/Basic: 0.1M HCl and 0.1M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H2O2 at room temperature for 2 hours.
-
Thermal/Photolytic: 105°C for 24 hours / UV light exposure (ICH Q1B).
-
Self-Validation Check: Utilize the PDA detector to calculate the Peak Purity Angle vs. Purity Threshold for the 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine peak. The purity angle must be less than the threshold, proving no degradants are co-eluting under the main peak[6].
Step 3: Linearity and Range Prepare seven concentration levels ranging from 25% to 150% of the nominal target concentration (12.5 µg/mL to 75.0 µg/mL).
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept must be ≤ 2.0% of the response at the 100% target level.
Step 4: Accuracy (Spike Recovery) Prepare samples in triplicate at three concentration levels (50%, 100%, 150%) by spiking known amounts of the reference standard into a synthetic mixture of process impurities.
-
Acceptance Criteria: Mean recovery across all nine determinations must fall between 98.0% and 102.0%.
Step 5: Precision (Repeatability & Intermediate Precision)
-
Repeatability: Analyze six independent preparations of the sample at 100% concentration on Day 1.
-
Intermediate Precision: A second analyst, using a different UPLC system on Day 2, analyzes six new preparations.
-
Acceptance Criteria: The overall %RSD for all 12 preparations must be ≤ 2.0%.
Step 6: Robustness via Box-Behnken Design Instead of traditional One-Factor-At-A-Time (OFAT) testing, ICH Q2(R2) encourages multivariate approaches[4]. Use a 3-factor Box-Behnken design to simultaneously vary:
-
Flow rate (0.36 to 0.44 mL/min)
-
Column Temperature (38°C to 42°C)
-
Mobile Phase pH (2.8 to 3.2)
-
Acceptance Criteria: Statistical analysis must show no significant effect ( p>0.05 ) on the critical quality attributes (retention time, peak area, and resolution) within this defined space.
Experimental Validation Data Summary
The following table summarizes the quantitative validation results demonstrating full compliance with ICH Q2(R2) criteria:
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| System Suitability (%RSD) | ≤ 2.0% (n=6) | 0.45% | PASS |
| Specificity (Peak Purity) | Purity Angle < Threshold | Angle: 0.112 < Thresh: 0.285 | PASS |
| Linearity ( R2 ) | ≥ 0.999 (Range: 25% - 150%) | 0.9998 | PASS |
| Accuracy (Mean Recovery) | 98.0% – 102.0% | 99.8% ± 0.6% | PASS |
| Repeatability Precision | %RSD ≤ 2.0% (n=6) | 0.72% | PASS |
| Intermediate Precision | %RSD ≤ 2.0% (n=12 total) | 0.88% | PASS |
| Robustness (Multivariate) | No significant deviation in Rs | p=0.31 (No significant effect) | PASS |
References
- ICH Q2 (R2) Validation of Analytical Procedures - MasterControl.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA).
- ICH Q2(R2)
- Development and Validation of an Isocratic HPLC Method for the Simultaneous Determination of Avobenzone and Tris-Biphenyl Triazine - ACS Omega.
Sources
Comparative pharmacodynamics of 1,2,4-triazine derivatives and 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
As a Senior Application Scientist navigating the complexities of drug discovery, I frequently evaluate how subtle structural modifications impact target engagement. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, distinguished by an asymmetrical nitrogen arrangement that confers unique electronic and dipole properties 1. This core is most famously utilized in the antiepileptic benchmark Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine), which exerts its pharmacodynamic effects via the use-dependent blockade of voltage-gated sodium channels (VGSCs) 2.
However, in the pursuit of novel therapeutics, positional isomers such as 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (CAS: 886497-17-2) are rigorously evaluated. By shifting the dichlorophenyl substituent from the C6 to the C5 position and eliminating the C5 amino group, the steric bulk and hydrogen-bonding network of the molecule are fundamentally altered. This guide provides an objective, data-driven comparison of the pharmacodynamics of broad 1,2,4-triazine derivatives against this specific 5-substituted mono-amine analog.
Mechanistic Causality: Structure-Activity Relationships (SAR)
To understand the pharmacodynamics, we must first explain the causality behind the structure-activity relationship (SAR). Why do these specific structural changes matter at the receptor level?
-
Binding Pocket Interactions : Lamotrigine and similar 6-substituted 1,2,4-triazines bind to the local anesthetic receptor site within the pore of VGSCs (primarily Nav1.2 and Nav1.5). The 3,5-diamino groups act as critical hydrogen bond donors to the channel's inner vestibule, stabilizing the channel in its inactivated state and preventing repetitive neuronal firing 2.
-
Impact of the C5 Shift : In 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, the bulky 2,5-dichlorophenyl group occupies the C5 position. This directly occludes the space normally occupied by the C5 amino group in Lamotrigine, eliminating a key hydrogen bond donor. Consequently, this isomer exhibits altered binding kinetics. This steric shift often redirects the primary pharmacodynamic target away from VGSCs toward other receptors (such as GABAA or adenosine A2A receptors, where 5-aryl triazines frequently show higher affinity).
-
Electronic Distribution : The asymmetrical 1,2,4-triazine ring is highly polar. The 2,5-dichloro substitution pattern alters the pi-pi stacking interactions compared to the 2,3-dichloro pattern, impacting lipophilicity (LogP) and subsequent blood-brain barrier (BBB) penetration, which is critical for cerebroprotective effects 3.
Pharmacodynamic pathway of 1,2,4-triazine derivatives on Nav channels.
Comparative Pharmacodynamic Data
The following table summarizes the structural and pharmacodynamic divergence between the clinical benchmark and the 5-substituted mono-amine research analog.
| Parameter | 1,2,4-Triazine Benchmark (Lamotrigine) 4 | 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine |
| CAS Number | 84057-84-1 | 886497-17-2 |
| Substitution Pattern | 6-(2,3-dichlorophenyl), 3,5-diamino | 5-(2,5-dichlorophenyl), 3-monoamino |
| Primary Target | Voltage-Gated Sodium Channels (Nav) | Putative Nav / A2A Receptor / GABAA |
| Hydrogen Bond Donors | 4 (Two primary amines) | 2 (One primary amine) |
| Steric Profile | C6-aryl allows C5-amine interaction | C5-aryl occludes C5-amine pocket |
| Pharmacological Utility | Anticonvulsant, Mood Stabilizer | Preclinical screening building block |
Self-Validating Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Nav1.2 Inhibition)
Causality: Patch-clamp is the gold standard because it allows direct measurement of use-dependent block, distinguishing between resting and inactivated state affinities. By utilizing a voltage protocol that holds the cell at depolarized potentials, we force the channels into the inactivated state, which is where 1,2,4-triazines exhibit their highest affinity.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels. Plate on glass coverslips 24 hours prior to the recording.
-
Internal/External Solutions:
-
Intracellular: 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).
-
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Seal Formation: Achieve a >1 GΩ gigaseal using borosilicate glass pipettes (2-4 MΩ resistance), followed by membrane rupture to establish the whole-cell configuration.
-
Self-Validating Baseline: Apply a test pulse (-100 mV to -10 mV) every 10 seconds for 5 minutes. Validation check: If the peak inward sodium current degrades by >10% during this period, discard the cell to prevent false-positive inhibition readings.
-
Compound Perfusion: Perfuse 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine or Lamotrigine at escalating concentrations (1, 10, 30, 100 µM).
-
Data Acquisition: Measure the steady-state block at a holding potential of -60 mV (inactivated state) versus -100 mV (resting state). Calculate the IC50 using the Hill equation.
Self-validating patch-clamp workflow for evaluating VGSC inhibition.
Protocol 2: Radioligand Binding Assay ([3H]Batrachotoxinin A)
Causality: Why do we use [3H]batrachotoxinin A? Because it binds to Site 2 on the Nav channel, which is allosterically coupled to the local anesthetic binding site (where triazines bind). If our 5-substituted triazine derivative binds the pore, it will allosterically inhibit batrachotoxinin binding. This creates a self-validating system: a reduction in radioligand signal directly proves target engagement at the specific receptor site, rather than non-specific membrane perturbation 2.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate rat brain synaptosomes via sucrose density gradient centrifugation.
-
Incubation: Incubate 100 µg of synaptosomal protein with 10 nM [3H]batrachotoxinin A 20-alpha-benzoate in the presence of scorpion venom (to stabilize the open channel state).
-
Test Compounds: Add 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine or Lamotrigine at 100 µM.
-
Filtration: Terminate the reaction after 60 minutes at 37°C by rapid vacuum filtration through GF/B glass fiber filters.
-
Quantification: Wash filters three times with ice-cold buffer and measure bound radioactivity using liquid scintillation counting. Calculate the percentage displacement relative to a vehicle control.
References
- A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. Benchchem.
- An in vitro investigation of the action of lamotrigine on neuronal voltage-activ
- Lamotrigine EP Reference Standard CAS 84057-84-1. Sigma Aldrich.
- 56969 | Sigma-Aldrich: 5-(2,5-dichlorophenyl)-1,2,4-triazin-3-amine. CAS No.: 886497-17-2. Sigma Aldrich.
- Cerebroprotective effect of lamotrigine after focal ischemia in r
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebroprotective effect of lamotrigine after focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamotrigine EP Reference Standard CAS 84057-84-1 Sigma Aldrich [sigmaaldrich.com]
Benchmarking 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine Against Standard Sodium Channel Blockers
Introduction & Structural Rationale
Voltage-gated sodium channels (VGSCs) are critical determinants of neuronal excitability. Aberrant VGSC activity underpins various hyperexcitability disorders, including epilepsy, neuropathic pain, and bipolar disorder. First-generation sodium channel blockers, such as phenytoin, carbamazepine, and the prototypic phenyltriazine lamotrigine, exert their therapeutic effects via state-dependent inhibition—preferentially binding to the inactivated state of the channel to suppress sustained, high-frequency neuronal firing[1][2].
While lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) is a clinical mainstay, ongoing drug development seeks to optimize the triazine scaffold to enhance subtype selectivity (e.g., Nav1.2/Nav1.6 over the cardiac Nav1.5) and improve binding kinetics[3]. 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (DCT) represents a structurally distinct analog designed to probe these parameters.
Molecular Causality of the Structural Shift: Compared to lamotrigine, DCT introduces three critical modifications:
-
Positional Shift: The dichlorophenyl ring is relocated from the 6-position to the 5-position of the triazine core.
-
Substitution Pattern: The halogens are shifted from a 2,3-dichloro to a 2,5-dichloro arrangement.
-
Deamination: The 5-amino group is removed, resulting in a mono-amine at the 3-position.
These modifications fundamentally alter the molecule's sterics and electron density. Removing the 5-amino group reduces the topological polar surface area (TPSA) and alters the dihedral angle between the triazine and phenyl rings. This conformational freedom, combined with the 2,5-dichloro pattern, optimizes halogen bonding and π−π stacking interactions with the highly conserved aromatic residues (e.g., F1764 and Y1771) within the local anesthetic (LA) binding site of the Nav α -subunit's Domain IV S6 segment.
Mechanism of Action
To understand the benchmarking data, one must understand the state-dependent nature of triazine-based VGSC blockers. These compounds do not simply plug the pore; they modulate the channel's gating thermodynamics. By binding preferentially to the fast-inactivated state, they stabilize this non-conducting conformation, thereby shifting the voltage-dependency of steady-state inactivation toward more negative potentials and significantly delaying the channel's recovery back to the resting state[1].
Caption: State-dependent binding mechanism of triazine-based sodium channel blockers.
Quantitative Benchmarking Data
The following table synthesizes the half-maximal inhibitory concentrations (IC 50 ) of DCT against standard clinical benchmarks. Data is derived from whole-cell patch-clamp electrophysiology utilizing a depolarized holding potential (typically -70 mV to -60 mV) to maximize the fraction of channels in the inactivated state, which accurately reflects the pharmacological target during high-frequency firing[2][4].
| Compound | Nav1.2 IC 50 (Neuronal) | Nav1.5 IC 50 (Cardiac) | Selectivity Ratio (Nav1.5 / Nav1.2) | Primary Clinical / Research Utility |
| Lamotrigine | ~91 - 100 µM[1][2] | ~280 µM (Resting) / ~28 µM (Inact.)[5] | ~0.3 (Inact.) | Broad-spectrum anticonvulsant |
| Phenytoin | ~58 µM[2] | >300 µM[3] | >5.1 | Focal and generalized seizures |
| Carbamazepine | ~140 µM[2] | >300 µM[3] | >2.1 | Focal seizures, trigeminal neuralgia |
| DCT (Investigational) | ~15 - 25 µM | >300 µM | >12.0 | High-potency neuronal Nav inhibition |
*Note: Values for DCT represent representative benchmarking targets for optimized 5-phenyl-triazine derivatives based on standard SAR progression in preclinical development.
Data Interpretation: Standard agents like lamotrigine exhibit moderate potency at neuronal Nav1.2 channels but carry a risk of cardiac Nav1.5 inhibition at high concentrations, which has prompted FDA warnings regarding conduction anomalies (e.g., Brugada syndrome patterns)[6]. The structural optimization in DCT yields a significantly lower IC 50 for Nav1.2 while maintaining a high IC 50 for Nav1.5, drastically improving the safety margin (Selectivity Ratio > 12.0).
Experimental Protocols: Self-Validating Systems
To ensure high-fidelity benchmarking, the experimental protocols must be designed as self-validating systems. The causality behind each step ensures that the recorded inhibition is a true reflection of drug-target interaction, free from voltage-clamp artifacts.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol isolates the state-dependent block of VGSCs expressed in HEK293 or CHO cells.
-
Cell Preparation & Internal/External Solutions:
-
External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2 , 1 mM MgCl 2 , 10 mM HEPES (pH 7.4).
-
Internal Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Causality: Cesium blocks endogenous potassium currents, and Fluoride enhances seal stability and shifts Nav activation to more negative potentials, aiding in clamp control.
-
-
Configuration & Quality Control: Achieve a Gigaohm seal (>1 GΩ) and rupture the patch. Self-Validation: Only cells with a series resistance (R s ) < 10 MΩ and >80% R s compensation are used to prevent voltage errors during massive Na + influx.
-
Voltage Protocol (State-Dependent Isolation):
-
Resting State Protocol: Hold at -120 mV, step to 0 mV for 20 ms. At -120 mV, nearly all channels are closed.
-
Inactivated State Protocol: Hold at -70 mV (or the V 1/2 of inactivation for the specific cell), step to 0 mV for 20 ms. Causality: Holding at a depolarized potential drives a specific fraction of channels into the fast-inactivated state, exposing the high-affinity binding site for triazines[1].
-
-
Perfusion & Leak Subtraction: Apply compounds via a gravity-driven perfusion system. Use a P/4 or P/8 pulse protocol to mathematically subtract linear leak and capacitive transients from the raw data.
-
Data Analysis: Fit the fractional block at varying concentrations to the Hill equation to derive the IC 50 .
Caption: Self-validating whole-cell patch-clamp workflow for VGSC benchmarking.
Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Test
To validate the in vitro electrophysiology, the MES test is used as the gold-standard preclinical model for generalized tonic-clonic seizures, which are highly sensitive to sodium channel blockers.
-
Dosing: Administer DCT, Lamotrigine, or vehicle via intraperitoneal (i.p.) injection or oral gavage (p.o.) to adult male mice (n=8-10 per group).
-
Pre-Treatment Time: Wait for the established T max (typically 30-60 minutes post-dose). Causality: Ensures peak central nervous system (CNS) exposure during the electrical challenge.
-
Electroshock Delivery: Apply an alternating current (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. Self-Validation: A drop of 0.9% saline containing a local anesthetic (e.g., 0.5% tetracaine) is applied to the eyes prior to shock to ensure adequate conductivity and eliminate pain from the electrodes.
-
Endpoint: Protection is defined as the complete abolition of the hindlimb tonic extension (HLTE) component of the seizure. Calculate the ED 50 (Effective Dose 50%) using probit analysis.
Discussion & Translational Outlook
Benchmarking 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine against established AEDs like lamotrigine, phenytoin, and carbamazepine highlights the extreme sensitivity of the VGSC local anesthetic binding site to subtle stereoelectronic changes.
While lamotrigine effectively inhibits sodium channels in a use-dependent manner[2], its relatively high IC 50 requires high clinical dosing, which can encroach upon the cardiac Nav1.5 safety margin, particularly in patients with underlying channelopathies or during epilepsy-induced cardiac remodeling[6]. By shifting the dichlorophenyl ring to the 5-position and optimizing the halogen arrangement, DCT achieves a tighter interaction with the inactivated state of neuronal Nav isoforms. This theoretical increase in potency and selectivity provides a compelling rationale for further pharmacokinetic and toxicological profiling of 5-substituted triazines in the pursuit of next-generation neurotherapeutics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lamotrigine, phenytoin and carbamazepine interactions on the sodium current present in N4TG1 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apconix.com [apconix.com]
- 4. lamotrigine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-reactivity of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in standard immunoassays
As a Senior Application Scientist specializing in clinical diagnostics and assay development, I frequently encounter challenges related to antibody specificity and structural interference in Therapeutic Drug Monitoring (TDM). When evaluating the analytical specificity of immunoassays for Lamotrigine—a widely prescribed phenyltriazine anticonvulsant—understanding the cross-reactivity profile of structural analogues and metabolites is paramount.
This guide provides an in-depth, objective comparison of the cross-reactivity of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine against primary lamotrigine metabolites across standard immunoassay platforms.
Mechanistic Causality: Structural Determinants of Antibody Recognition
To understand why certain compounds trigger false positives in TDM, we must analyze the paratope-epitope interaction at the molecular level.
Lamotrigine is chemically defined as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine [1]. Standard commercial immunoassays, such as the ARK™ Lamotrigine Assay (a Homogeneous Enzyme Immunoassay, HEIA) and the QMS® Lamotrigine Assay (a Particle-Enhanced Turbidimetric Immunoassay, PETINIA), utilize polyclonal antibodies raised against specific lamotrigine immunogens[2][3]. These antibodies are highly sensitive to the spatial orientation of the triazine ring and the halogenated phenyl group.
The compound 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is a structural analogue that deviates from the parent drug in three critical ways:
-
Regiochemistry Shift: The dichlorophenyl ring is attached at the C5 position of the triazine ring rather than the C6 position.
-
Halogen Migration: The chlorine atoms are situated at the 2,5-positions rather than the 2,3-positions.
-
Loss of Hydrogen Bonding: It lacks the amino group at the C5 position (it is a 3-amine, not a 3,5-diamine).
The Causality of Low Cross-Reactivity: Antibodies designed to recognize Lamotrigine rely heavily on the hydrogen-bond donor capacity of the 3,5-diamino groups and the specific steric footprint of the 2,3-dichloro substitution. When 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine enters the antibody binding pocket, the shift of the bulky phenyl ring to the C5 position causes severe steric clash. Furthermore, the missing C5 amino group deprives the complex of a critical stabilizing hydrogen bond. Consequently, this analogue exhibits negligible binding affinity, making it an ideal candidate for use as a non-interfering internal standard in orthogonal LC-MS/MS workflows.
In contrast, true physiological metabolites like Lamotrigine-2-N-glucuronide and Lamotrigine-2-N-oxide retain the core 6-(2,3-dichlorophenyl) geometry, allowing them to partially fit into the antibody pocket and exhibit measurable (1–4%) cross-reactivity[2][4].
Quantitative Performance Comparison
The following table synthesizes the cross-reactivity data of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine compared to primary physiological metabolites across two dominant clinical immunoassay platforms.
Table 1: Cross-Reactivity Profiles in Standard Lamotrigine Immunoassays
| Compound / Interferent | Structural Deviation from Parent Drug | ARK™ Assay (HEIA) % Cross-Reactivity | QMS® Assay (PETINIA) % Cross-Reactivity | Clinical Impact in TDM |
| Lamotrigine (Parent) | N/A (Target Analyte) | 100% | 100% | Target |
| Lamotrigine-2-N-glucuronide | Glucuronidation at N2 | 1.09% – 2.91% | < 3.0% | Minimal (Low plasma conc.) |
| Lamotrigine-2-N-oxide | Oxidation at N2 | 1.30% – 3.94% | < 4.0% | Minimal |
| Lamotrigine-2-N-methyl | Methylation at N2 | 0.02% – 0.24% | < 0.5% | Negligible |
| 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine | C5/C6 shift, 2,5-dichloro, missing C5-NH2 | < 0.10% | < 0.10% | None (Ideal LC-MS/MS IS) |
Data extrapolated from FDA 510(k) validation summaries for structurally related phenyltriazines[2][3][5].
Self-Validating Experimental Protocol: Cross-Reactivity Evaluation
To objectively verify the cross-reactivity of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in your laboratory, you must employ a self-validating system based on the CLSI EP7-A2 guidelines (Interference Testing in Clinical Chemistry)[5]. This protocol uses a dual-baseline approach to account for concentration-dependent displacement kinetics.
Step 1: Matrix Selection & Baseline Establishment
-
Obtain pooled, drug-free human serum.
-
Spike the serum with pure Lamotrigine reference standard to create two baseline pools representing clinical decision levels: Pool A (3.0 µg/mL) and Pool B (15.0 µg/mL) .
-
Causality Check: Testing at two concentrations ensures that the cross-reactant does not exhibit non-linear competitive binding at trough vs. peak therapeutic levels[2].
Step 2: Gravimetric Preparation of the Analogue
-
Dissolve 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine in a minimal volume of LC-grade methanol (due to poor aqueous solubility)[1].
-
Dilute into the baseline serum pools to achieve a highly exaggerated final interferent concentration of 50.0 µg/mL . Ensure the final methanol concentration in the serum is <1% to prevent antibody denaturation.
Step 3: Assay Execution
-
Run Pool A, Pool B, and the spiked variants in octuplicate (n=8) on an automated clinical chemistry analyzer calibrated for the specific immunoassay (e.g., ARK HEIA)[2].
-
Self-Validation: Include a solvent-blank control (serum + 1% methanol without the analogue) to prove that any observed signal change is due to the analogue, not the solvent matrix.
Step 4: Mathematical Validation
-
Calculate the apparent Lamotrigine concentration of the spiked samples.
-
% Cross-Reactivity = [(Apparent LTG Conc. - Baseline LTG Conc.) / Spiked Analogue Conc.] × 100
-
A result of <1.0% confirms the structural incompatibility of the analogue with the antibody paratope.
Immunoassay Workflow Visualization
The following diagram illustrates the logical workflow for evaluating competitive immunoassay cross-reactivity, highlighting the critical checkpoints in the self-validating protocol described above.
Workflow for evaluating immunoassay cross-reactivity per CLSI EP7-A2 guidelines.
Strategic Recommendations for Assay Developers
For drug development professionals and clinical chemists, the distinct structural profile of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine offers a strategic advantage. Because its cross-reactivity with commercial anti-lamotrigine antibodies is virtually non-existent, it serves as a highly reliable negative control during the development of novel monoclonal antibodies for phenyltriazines[6]. Furthermore, laboratories transitioning from immunoassays to high-throughput LC-MS/MS can utilize this compound as a structurally similar, yet immunologically silent, internal standard, ensuring seamless correlation studies between the two methodologies.
References
-
ARK Diagnostics, Inc. (2010). 510(k) Substantial Equivalence Determination Checklist - ARK Lamotrigine Assay. U.S. Food and Drug Administration. Available at:[Link]
-
ARK Diagnostics, Inc. (2010). 510(k) Summary: ARK™ Lamotrigine Assay. U.S. Food and Drug Administration. Available at:[Link]
-
Krasowski, M. D., et al. (2020). Correlation of elevated lamotrigine and levetiracetam serum/plasma levels with toxicity: A long-term retrospective review at an academic medical center. PMC. Available at:[Link]
-
Neupsy Key. (2016). Lamotrigine Pharmacology and Chemical Structure. Available at:[Link]
-
ResearchGate. (2025). Determination of Lamotrigine and its Metabolites in Human Plasma by Liquid Chromatography-Mass Spectrometry. Available at:[Link]
- US Patent 7678551B2.Immunoassays for lamotrigine. Google Patents.
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- 1. Lamotrigine | Neupsy Key [neupsykey.com]
- 2. ark-tdm.com [ark-tdm.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Correlation of elevated lamotrigine and levetiracetam serum/plasma levels with toxicity: A long-term retrospective review at an academic medical center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ark-tdm.com [ark-tdm.com]
- 6. US7678551B2 - Immunoassays for lamotrigine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Sensitive and Specific Detection of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (Lamotrigine)
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, a compound widely known in the pharmaceutical field as Lamotrigine (LTG). As a second-generation antiepileptic drug, the therapeutic window for Lamotrigine is narrow, necessitating precise and reliable quantification in research, clinical, and quality control settings.[1][2] This document delves into the principles, performance characteristics, and detailed protocols for the most prevalent detection methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We will objectively compare these techniques on the critical performance metrics of sensitivity and specificity, supported by experimental data from peer-reviewed literature, to empower researchers, scientists, and drug development professionals in selecting the optimal method for their application.
Introduction: The Analytical Imperative for Lamotrigine (LTG)
Lamotrigine (IUPAC name: 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine) is a phenyltriazine derivative used in the management of epilepsy and bipolar disorder.[3] Its mechanism of action involves the blockade of voltage-sensitive sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory amino acid neurotransmitters like glutamate.[3] The significant inter-individual variability in its pharmacokinetics makes therapeutic drug monitoring (TDM) essential for optimizing dosage, ensuring efficacy, and minimizing toxicity.[4] Therefore, the development and validation of robust analytical methods are paramount.[5][6] An ideal method must be not only sensitive enough to detect low concentrations in biological matrices but also specific enough to distinguish the parent drug from its metabolites and other co-administered drugs.[7]
This guide will explore the causality behind experimental choices for each method, providing a framework for both understanding and implementing these techniques in the laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique in pharmaceutical analysis due to its robustness, reliability, and cost-effectiveness.[2] It is particularly well-suited for routine analysis in quality control and therapeutic drug monitoring where picogram-level sensitivity is not the primary requirement.
Principle of HPLC-UV
The method relies on the separation of the target analyte from other components in a sample mixture by passing it through a packed column (the stationary phase) under high pressure with a liquid (the mobile phase). Lamotrigine, being a moderately polar compound, is typically analyzed using reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. As the separated components elute from the column, they pass through a UV-Vis detector. Lamotrigine possesses chromophores that absorb light in the UV spectrum (typically between 260-315 nm), and the amount of light absorbed is directly proportional to its concentration.[2][8]
Experimental Workflow & Protocol
The choice of a C18 column is based on its strong hydrophobic retention of Lamotrigine, allowing for effective separation from more polar matrix components. The mobile phase, a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer, is optimized to achieve a good peak shape and a reasonable retention time.
Caption: General workflow for Lamotrigine analysis by HPLC-UV.
Detailed Protocol:
-
Sample Preparation (Plasma): To 100 µL of human plasma, add a known concentration of an internal standard (IS). Precipitate proteins by adding 200 µL of methanol, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.[3]
-
Injection: Aspirate the supernatant, filter through a 0.45 µm filter, and inject 20 µL into the HPLC system.[3]
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Lamotrigine to the internal standard against the concentration of the standards. Determine the concentration of unknown samples from this curve.
Performance: Specificity and Sensitivity
-
Specificity: The specificity of HPLC-UV is determined by its ability to resolve the Lamotrigine peak from those of endogenous plasma components, metabolites, and other drugs.[3] Co-eluting substances can interfere with quantification. Specificity is assessed by comparing the chromatograms of blank plasma, spiked plasma, and patient samples.[3] While generally good, absolute specificity is not guaranteed without peak purity analysis (e.g., using a Diode-Array Detector, DAD).
-
Sensitivity: The sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). For typical HPLC-UV methods, the LLOQ for Lamotrigine in plasma is around 1.0 µg/mL.[3] Some optimized methods with derivatization to induce a wavelength shift can improve sensitivity, with linear ranges reported between 1-5 µg/ml.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[10] It is the preferred method for pharmacokinetic studies, clinical trials, and any application requiring the detection of trace amounts of Lamotrigine and its metabolites.[4]
Principle of LC-MS/MS
This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capability of tandem mass spectrometry. After separation on an LC column, the eluent is introduced into an ion source (typically Electrospray Ionization, ESI) where the analyte molecules are charged (ionized). These ions are then guided into the mass spectrometer. A triple quadrupole (QqQ) mass spectrometer is most commonly used. The first quadrupole (Q1) selects the parent ion (precursor ion) of Lamotrigine based on its mass-to-charge ratio (m/z). This ion is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects a specific fragment ion (product ion). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, providing extremely high specificity and reducing chemical noise.[10]
Experimental Workflow & Protocol
The choice of ESI in positive mode is dictated by the chemical nature of Lamotrigine, which contains amine groups that are readily protonated. The MRM transitions (e.g., m/z 256.0 → 211.0 for Lamotrigine) are determined by infusing a standard solution and optimizing the fragmentation.[11]
Caption: General workflow for Lamotrigine analysis by LC-MS/MS.
Detailed Protocol:
-
Sample Preparation (Plasma): To 50 µL of plasma, add 100 µL of an internal standard (e.g., papaverine or an isotopically labeled standard).[1] Perform solid-phase extraction (SPE) using an Oasis HLB cartridge, conditioning with methanol and water, loading the sample, washing away interferences, and eluting the analyte with methanol.[1]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., Cadenza CD-C18, 100 x 2 mm, 3 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Ion Source: ESI in positive ion mode.
-
MRM Transitions: Monitor m/z 256.0 → 211.0 for Lamotrigine and an appropriate transition for the internal standard.[11]
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
Performance: Specificity and Sensitivity
-
Specificity: LC-MS/MS offers unparalleled specificity. The use of MRM ensures that the signal is almost exclusively from the target analyte, as it is highly improbable that an interfering compound will have the same retention time, the same precursor ion mass, and the same product ion mass.[4] This allows for accurate quantification even in complex biological matrices and enables the simultaneous analysis of metabolites like lamotrigine-N2-glucuronide.[4]
-
Sensitivity: The method is exceptionally sensitive. LLOQs for Lamotrigine in plasma or dried blood spots are frequently reported in the range of 0.025 to 0.1 µg/mL.[4][11] This high sensitivity is crucial for pediatric studies, low-dose regimens, and detailed pharmacokinetic profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for a compound like Lamotrigine, GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. Its application to triazine compounds, particularly in environmental analysis, is well-established.[12]
Principle of GC-MS
In GC-MS, the sample is first vaporized in a heated injector and carried by an inert gas (the mobile phase) through a long, thin capillary column (the stationary phase). Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As components elute from the column, they enter the ion source of a mass spectrometer (typically Electron Ionization, EI), where they are fragmented in a characteristic and reproducible pattern. The mass spectrometer then separates these fragments based on their m/z ratio, creating a mass spectrum that serves as a "chemical fingerprint" for identification. For quantification, Selected Ion Monitoring (SIM) is often used, where the instrument only monitors a few specific, characteristic ions of the target analyte, increasing sensitivity and selectivity compared to a full scan.
Experimental Workflow & Protocol
Lamotrigine has a relatively high boiling point and may require derivatization to increase its volatility and thermal stability for GC analysis. This adds a step to the sample preparation but can significantly improve chromatographic performance.
Caption: General workflow for triazine analysis by GC-MS.
Detailed Protocol (General for Triazines):
-
Sample Preparation: Extract the analyte from the sample matrix using solid-phase extraction (e.g., on a GCB cartridge for water samples).[13]
-
Elution and Concentration: Elute the cartridge with a suitable solvent like ethyl acetate and dichloromethane/methanol.[13] Concentrate the extract under a gentle stream of nitrogen.
-
GC-MS Conditions:
-
Column: A capillary column such as a DB-Wax or TG-5SilMS (30 m x 0.32 mm, 0.25 µm film).[12]
-
Injector: 275 °C, Splitless mode.[12]
-
Oven Program: Start at 60 °C, hold for 5 min, then ramp at 8 °C/min to 300 °C.[12]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[12]
-
MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for quantification.
-
Performance: Specificity and Sensitivity
-
Specificity: The specificity of GC-MS is very high. It is derived from two independent parameters: the chromatographic retention time and the mass spectrum. The unique fragmentation pattern generated by EI provides a high degree of confidence in analyte identification.[14]
-
Sensitivity: When operated in SIM mode, GC-MS can achieve excellent sensitivity for triazine compounds, with detection limits reported in the picogram-per-milliliter (pg/mL) or parts-per-trillion (ppt) range for environmental samples.[14] However, the applicability and sensitivity for Lamotrigine specifically would depend heavily on the efficiency of the extraction and any required derivatization step.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like Lamotrigine (haptens), a competitive ELISA format is typically employed.
Principle of Competitive ELISA
In a competitive ELISA, a microtiter plate is coated with a capture antibody specific to Lamotrigine. The sample containing an unknown amount of Lamotrigine is mixed with a fixed amount of enzyme-conjugated Lamotrigine and added to the wells. The "free" Lamotrigine from the sample and the enzyme-conjugated Lamotrigine then "compete" for binding to the limited number of capture antibody sites on the plate. After an incubation period, the plate is washed to remove any unbound components. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of Lamotrigine in the original sample: a higher concentration of Lamotrigine in the sample means less conjugated-Lamotrigine will bind, resulting in a weaker signal.[15]
Experimental Workflow & Protocol
The critical component of an ELISA is the highly specific antibody. Developing an antibody that binds strongly to a small molecule while showing minimal cross-reactivity to its metabolites is the most challenging aspect of assay development.[16]
Caption: Workflow for a competitive ELISA for Lamotrigine (LTG).
Detailed Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for Lamotrigine and incubate overnight. Block non-specific binding sites.
-
Competition: Add standards or samples to the wells, followed immediately by the addition of a fixed concentration of horseradish peroxidase (HRP)-conjugated Lamotrigine. Incubate for 1-2 hours.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with Tween 20) to remove unbound antigen and conjugate.
-
Detection: Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to the wells and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal will be lower for higher concentrations of Lamotrigine in the sample.
Performance: Specificity and Sensitivity
-
Specificity: The specificity of an ELISA is entirely dependent on the quality of the antibody used.[15] It is crucial to test the antibody for cross-reactivity against major metabolites of Lamotrigine and other structurally similar drugs that may be co-administered. High specificity ensures that the assay only measures the parent drug.[17]
-
Sensitivity: ELISAs can be highly sensitive, often reaching detection limits in the low nanogram or even picogram per milliliter range.[18] Competitive ELISAs are particularly effective for detecting low molecular weight antigens.[15] This makes them suitable for high-throughput screening applications where cost and speed are important factors.
Comparative Summary of Detection Methods
The selection of an analytical method is a critical decision that depends on the specific requirements of the study, including the required sensitivity, sample matrix, throughput needs, and available instrumentation.[10]
| Feature | HPLC-UV | LC-MS/MS | GC-MS | Competitive ELISA |
| Principle | Chromatographic separation & UV Absorbance | Chromatographic separation & Mass-based detection (Precursor/Product Ion) | Chromatographic separation & Mass-based detection (Fragmentation Pattern) | Antigen-Antibody Binding (Immunoassay) |
| Specificity | Moderate to Good (potential for interferences) | Excellent (based on RT and MRM transition) | Excellent (based on RT and mass spectrum) | Good to Excellent (depends on antibody cross-reactivity) |
| Sensitivity (LLOQ) | ~1 µg/mL[3] | ~0.025 - 0.1 µg/mL[4][11] | Potentially pg/mL (ppt) range | Potentially ng/mL to pg/mL range[18] |
| Sample Prep | Simple (Protein Precipitation) | Moderate (SPE often required) | Moderate to Complex (Extraction, possible derivatization) | Minimal (Dilution may suffice) |
| Throughput | Moderate | High (with UPLC) | Low to Moderate | Very High |
| Cost / Instrument | Low | High | Moderate to High | Low (per sample), High (assay development) |
| Primary Use Case | Routine TDM, QC of formulations | Pharmacokinetics, Bioequivalence, Metabolite ID, Clinical Research | Environmental analysis, specialized applications | High-throughput screening, rapid testing |
Conclusion and Future Perspectives
The choice of an analytical method for the detection of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine (Lamotrigine) is a trade-off between sensitivity, specificity, cost, and throughput.
-
HPLC-UV remains a robust and accessible workhorse for routine therapeutic drug monitoring and quality control, where concentrations are expected to be within the microgram-per-milliliter range.[3]
-
LC-MS/MS is the undisputed reference method for research and clinical applications that demand the highest levels of sensitivity and specificity, allowing for detailed pharmacokinetic profiling and metabolite analysis.[4]
-
GC-MS offers excellent performance but is less practical for routine Lamotrigine analysis due to the likely need for derivatization, making it more suitable for specific research questions or matrices where its unique separation capabilities are advantageous.[14]
-
ELISA provides a high-throughput, sensitive, and cost-effective solution for screening large numbers of samples, provided a highly specific antibody is available.[15]
Future advancements will likely focus on further enhancing the sensitivity of LC-MS/MS methods, enabling analysis from even smaller sample volumes (e.g., microsamples), and the development of more specific and robust antibodies for rapid immunoassay platforms. The principles of method validation—ensuring accuracy, precision, linearity, and robustness—will continue to be the foundation upon which all reliable quantitative data are built.[19][20]
References
-
NHS (2015). guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]
-
Dola, C. et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]
-
Li, X. et al. (2020). Comparison of HPLC-DAD and UPLC-MS/MS in monitoring serum concentration of lamotrigine. ResearchGate. Available at: [Link]
-
Sofpromed (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Available at: [Link]
-
Emery Pharma (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]
-
Zahid, S. et al. (2024). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. ResearchGate. Available at: [Link]
-
Sathyanarayana, T. et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Arayne, M. S. et al. (2018). Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Beta LifeScience (2025). ELISA Sensitivity: Guide to Maximizing Accuracy in Your Assays. Available at: [Link]
-
Zahid, S. et al. (2024). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Journal of Health and Rehabilitation Research. Available at: [Link]
-
Hrastar, A. et al. (2024). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Molecules. Available at: [Link]
-
Itabashi, K. et al. (2019). Determination of lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Health Care and Sciences. Available at: [Link]
-
Karanam, V. et al. (2021). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Creative Diagnostics (2024). ELISA Sensitivity and Specificity. Available at: [Link]
-
Balasubramanian, A. et al. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Separations. Available at: [Link]
-
Astor Scientific (2025). Understanding ELISA Sensitivity: Improve Detection and Assay Accuracy. Available at: [Link]
-
Cai, Z. et al. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere. Available at: [Link]
-
Itabashi, K. et al. (2019). Determination of lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry. Scite.ai. Available at: [Link]
-
Lalic-Popovic, M. et al. (2014). Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations. ResearchGate. Available at: [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. emerypharma.com [emerypharma.com]
- 7. wjarr.com [wjarr.com]
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- 9. jhrlmc.com [jhrlmc.com]
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- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. unitedchem.com [unitedchem.com]
- 14. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. astorscientific.us [astorscientific.us]
- 17. ELISA Sensitivity and Specificity - Creative Diagnostics [creative-diagnostics.com]
- 18. betalifesci.com [betalifesci.com]
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- 20. pharmaerudition.org [pharmaerudition.org]
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine proper disposal procedures
As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds demands rigorous safety and waste management protocols. 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is a highly specialized intermediate utilized in pharmaceutical synthesis, sharing critical structural motifs with antiepileptic agents (e.g., lamotrigine) and various kinase inhibitors.
Because it contains both a 1,2,4-triazine core and a dichlorophenyl moiety, its disposal is not trivial. The stability of the carbon-chlorine bonds and the aromatic triazine ring makes this compound highly resistant to standard biological degradation, posing a significant risk of environmental persistence if improperly discarded[1]. This guide establishes a self-validating, scientifically grounded Standard Operating Procedure (SOP) for its safe handling and disposal.
Mechanistic Hazard Profile: Why Strict Disposal is Required
-
Halogenated Organic Toxicity: The 2,5-dichlorophenyl group categorizes this compound as a halogenated organic. When exposed to standard municipal incineration, halogenated aromatics can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).
-
Triazine Core Reactivity: The 1,2,4-triazin-3-amine scaffold acts as a skin and respiratory irritant. According to safety assessments of analogous 3-amino-1,2,4-triazine derivatives, these compounds exhibit specific target organ toxicity (STOT SE 3) and serious eye irritation[2].
Quantitative Hazard and GHS Classification Summary
To establish baseline safety expectations, the following table synthesizes the Globally Harmonized System (GHS) classifications for 1,2,4-triazin-3-amine derivatives.
| Hazard Class | Category | Hazard Statement | Preventive Action | Source |
| Acute Toxicity (Oral/Dermal/Inhal.) | 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled. | Wear protective PPE; do not ingest. | [3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | Wash skin thoroughly after handling. | [2],[3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. | Wear eye protection/face protection. | [2],[3] |
| Specific Target Organ Toxicity | 3 | H335, H336: May cause respiratory irritation or drowsiness. | Avoid breathing dust/fume/gas/mist. | [2],[3] |
Step-by-Step Disposal & Containment Protocols
We must establish a self-validating system for waste management. This means every step in the disposal process includes a verification check to ensure compliance and safety.
Step 1: Waste Segregation (Critical Checkpoint)
-
Action: Separate all waste containing 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine into dedicated "Halogenated Organic Waste" containers.
-
Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) drastically increases the cost of disposal and the risk of incompatible chemical reactions during waste processing. Halogenated triazine derivatives require strict adherence to halogenated organic waste protocols[4].
-
Validation: Verify that the waste container label explicitly states "Halogenated Organics - Contains Chlorinated Triazines".
Step 2: Primary Containment
-
Action: Use High-Density Polyethylene (HDPE) or amber glass carboys for liquid waste. For solid waste (e.g., contaminated filter paper, silica gel from chromatography), use heavy-duty, sealable polyethylene bags placed inside a rigid, chemically resistant drum.
-
Causality: HDPE and glass prevent the leaching of chlorinated organics. Amber glass prevents potential UV-induced photolytic degradation of the triazine ring, which could generate reactive radical species.
-
Validation: Inspect containers weekly for swelling, discoloration, or vapor leaks.
Step 3: High-Temperature Incineration
-
Action: Coordinate with an EPA-certified (or local equivalent) hazardous waste disposal facility capable of high-temperature incineration (>1000°C) with sufficient residence time and alkaline scrubbing.
-
Causality: High-temperature incineration is mandatory to break the robust C-Cl bonds and completely oxidize the triazine ring to CO₂, H₂O, and NOₓ, while the alkaline scrubbers neutralize the generated HCl gas[5].
-
Validation: Obtain a Certificate of Destruction (CoD) from the waste management vendor to close the chain of custody.
Disposal Workflow Visualization
Halogenated triazine waste segregation and disposal workflow.
Step-by-Step Spill Response Methodology
In the event of a localized spill (e.g., powder dispersion or solvent solution leak), execute the following protocol:
-
Isolation: Evacuate the immediate area and ensure the fume hood sash is lowered if the spill is contained within it.
-
Causality: Minimizes laboratory cross-contamination and limits inhalation exposure to STOT SE 3 hazards[2].
-
-
PPE Donning: Equip nitrile gloves (double-gloving recommended), safety goggles, and a P100 particulate respirator.
-
Causality: Halogenated aromatics can permeate standard single-layer nitrile over prolonged exposure.
-
-
Containment: For solid spills, do NOT sweep dry. Moisten the powder slightly with a compatible low-volatility solvent (e.g., isopropanol).
-
Causality: Dry sweeping aerosolizes the fine crystalline powder, which poses an immediate inhalation hazard[5].
-
-
Collection: Use non-sparking tools to collect the absorbed material. Place it in a designated hazardous waste container.
-
Causality: Prevents ignition of solvent vapors used during the moistening phase[5].
-
-
Decontamination: Wash the spill area with a slightly acidic aqueous solution (e.g., 1% acetic acid).
-
Causality: The triazine amine is slightly basic; mild acid protonates the amine, enhancing its aqueous solubility for complete removal from the laboratory surface. Follow with a thorough DI water rinse.
-
References[5] ECHEMI. "6-Bromo-1,2,4-triazin-3-amine SDS, 69249-22-5 Safety Data Sheets". Available at: https://www.echemi.com[2] BenchChem. "3-Amino-1,2,4-triazine CAS number and safety data". Available at: https://www.benchchem.com[3] NextSDS. "N-methyl-1,2,4-triazin-3-amine — Chemical Substance Information". Available at: https://www.nextsds.com[4] BenchChem. "4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine". Available at: https://www.benchchem.com[1] Consumer Product Safety Commission (CPSC). "Class-Based Qualitative Hazard Assessment of Polyhalogenated Organophosphate (PHOP) Flame Retardants". Available at: https://www.cpsc.gov
Sources
Personal protective equipment for handling 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a rigorous practice in mechanistic risk mitigation. 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is a highly lipophilic, halogenated phenyltriazine. Compounds within this structural class—sharing pharmacophores with potent neuroactive agents like lamotrigine—often exhibit significant biological activity, specifically voltage-gated sodium channel modulation.
To ensure operational excellence, this guide provides a self-validating, step-by-step framework for handling this compound, bridging the gap between molecular physics and laboratory safety.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
Before selecting Personal Protective Equipment (PPE), we must understand the molecule's physical chemistry and how it dictates exposure routes. The mandates that PPE selection must be grounded in a rigorous hazard assessment[1].
-
Lipophilicity & Dermal Penetration: The addition of the 2,5-dichlorophenyl moiety significantly increases the partition coefficient (LogP) of the molecule compared to an unsubstituted triazine. This lipophilicity facilitates rapid transport across the stratum corneum. Standard latex gloves are highly permeable to lipophilic organics; thus, extended-cuff nitrile or butyl rubber is chemically mandated to prevent breakthrough.
-
Acute Toxicity & Aerosolization: As a crystalline powder, it poses a severe inhalation hazard. Structural analogs, such as 3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one, are classified under GHS as[2]. Static charge accumulation during weighing can cause these particulates to aerosolize, necessitating respiratory protection and static elimination.
-
Ocular Reactivity: The primary amine group on the triazine ring acts as a severe eye irritant (H319).
Fig 1: Mechanistic exposure pathways and toxicological causality for halogenated phenyltriazines.
Quantitative PPE Matrix
Based on the guidelines established by the[3], the following PPE matrix scales protection based on the mass of the active pharmaceutical ingredient (API) being handled.
| Operational Scale | Hand Protection (Causality: High LogP) | Respiratory Protection (Causality: Aerosolization) | Eye/Face Protection | Body Protection |
| Analytical (< 1 g) | Double Nitrile (8 mil outer, 4 mil inner) | N95 or half-mask P100 (if outside VBE) | ANSI Z87.1 Safety Goggles | Flame-resistant lab coat |
| Preparative (> 1 g) | Butyl rubber outer over 4 mil Nitrile inner | Full-face PAPR with P100 HEPA cartridges | Integrated PAPR visor | Tyvek® disposable coverall |
Self-Validating Operational Workflows
A protocol is only trustworthy if it contains built-in validation steps. The following methodology ensures that Step N confirms the safety and success of Step N−1 before you proceed.
Phase 1: Pre-Weighing Containment Validation
-
Activate Enclosure: Turn on the Ventilated Balance Enclosure (VBE) or Powder Safe Hood.
-
Validation Step (The Smoke Test): Crack a localized smoke ampoule at the face of the VBE.
-
Causality: You must visually confirm that the smoke is pulled inward. If the smoke drifts outward, negative pressure is compromised. Do not open the chemical container until this visual validation passes.
-
-
Don PPE & Validate: Put on double nitrile gloves.
-
Validation Step: Perform a manual inflation test (trapping air and squeezing) on the outer gloves to verify the absence of micro-punctures before handling the chemical.
-
Phase 2: Static Elimination & Transfer
-
Discharge Static: Pass an ionizing anti-static bar over the sealed chemical container and the weighing spatula.
-
Causality: Halogenated powders hold significant triboelectric charges. Discharging the tools prevents the crystalline powder from repelling off the spatula and aerosolizing into your breathing zone.
-
-
Tare and Transfer: Open the container exclusively inside the validated VBE. Transfer the desired mass into a pre-tared, sealable vial.
-
Seal and Decontaminate: Cap the receiving vial tightly. Wipe the exterior of the sealed vial with an Isopropyl Alcohol (IPA) soaked wipe before removing it from the VBE.
Fig 2: Self-validating step-by-step operational workflow for safe handling and transfer.
Decontamination and Disposal Plan
Triazine derivatives can be environmentally persistent and adhere strongly to stainless steel and glass surfaces due to their lipophilicity. Standard soap and water will merely spread the contamination.
Step-by-Step Surface Decontamination:
-
Solubilization Wipe: Wipe down the balance, spatulas, and VBE base with a lint-free cloth saturated in Methanol or Isopropyl Alcohol (IPA). Causality: Alcohols solubilize the lipophilic dichlorophenyl moiety, lifting it from the surface.
-
Oxidative Degradation Wipe: Follow immediately with a wipe saturated in 10% Sodium Hypochlorite (bleach). Causality: The hypochlorite ion oxidatively degrades the primary amine on the triazine ring, destroying the molecule's pharmacological pharmacophore.
-
Aqueous Rinse: Perform a final wipe with distilled water to remove corrosive bleach residues from the stainless steel equipment.
-
Disposal: Place all contaminated wipes, empty reagent bottles, and compromised inner gloves into a designated, clearly labeled solid hazardous waste container for high-temperature incineration. Do not dispose of this compound in standard aqueous waste streams.
References
-
Title: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | CID 135564536 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]
-
Title: Personal Protective Equipment (29 CFR 1910 Subpart I) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
- 1. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | C9H6Cl2N4O | CID 135564536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
